Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(3,5-Difluorophenyl)propan-1-amine (CAS 473733-16-3)
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Optimizing Chiral Fluorinated Scaffolds for CNS and Metabolic Stability
Executive Summary
In the landscape of modern medicinal chemistry, 1-(3,5-Difluorophenyl)propan-1-amine (CAS 473733-16-3) represents a high-value chiral building block. Its structural significance lies in the 3,5-difluorophenyl motif , a substitution pattern meticulously selected to block metabolic soft spots (CYP450 oxidation) while modulating lipophilicity (LogP) for enhanced blood-brain barrier (BBB) penetration.
This guide moves beyond basic catalog data to provide a rigorous technical analysis. We explore the (R)-enantiomer specific synthesis via the Ellman auxiliary method—the industry standard for high enantiomeric excess (ee%)—and detail the physicochemical rationale that makes this scaffold a "privileged structure" in the design of calcimimetics, reuptake inhibitors, and TRPV1 antagonists.
Chemical Identity & Physicochemical Profile
CAS 473733-16-3 specifically designates the (R)-enantiomer hydrochloride salt in most high-grade research catalogs, though it is critical to verify the salt form (HCl vs. free base) with your specific vendor.
While reductive amination of 1-(3,5-difluorophenyl)propan-1-one yields a racemate requiring wasteful resolution, the Ellman Sulfinamide approach is the superior method for generating the (R)-enantiomer with >98% ee. This protocol relies on the diastereoselective addition of a Grignard reagent to a chiral sulfinimine.
Mechanism of Action (Visualized)
The following diagram illustrates the stereochemical control inherent in this pathway. The bulky tert-butyl group directs the addition of the ethyl group to the Re-face of the imine.
Figure 1: Stereoselective synthesis workflow via Ellman auxiliary. The chiral sulfur center induces asymmetry at the benzylic carbon.
Detailed Protocol
Step 1: Condensation (Sulfinimine Formation)
Charge a reactor with 3,5-difluorobenzaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF.
Add Titanium(IV) ethoxide (2.0 eq) dropwise. The Lewis acid acts as both a dehydrating agent and a catalyst.
Stir at ambient temperature for 12–16 hours. Monitor by TLC/LCMS for disappearance of aldehyde.
Quench with brine, filter the titanium salts, and concentrate the filtrate to yield the N-sulfinyl imine.
Step 2: Diastereoselective Addition
Dissolve the crude sulfinimine in anhydrous CH₂Cl₂ or Toluene and cool to -78°C .
Slowly add Ethylmagnesium bromide (3.0 M in ether, 2.0 eq). The low temperature is critical to maximize the diastereomeric ratio (dr).
Warm slowly to room temperature over 4 hours.
Quench with saturated NH₄Cl solution. Extract and purify via column chromatography (SiO₂, Hexane/EtOAc) to isolate the major diastereomer.
Step 3: Deprotection (Salt Formation)
Dissolve the purified sulfinamide in Methanol.
Add 4N HCl in Dioxane (excess). Stir for 1 hour. The sulfinyl group is cleaved, precipitating the amine hydrochloride.
Filter the white solid and wash with diethyl ether to remove sulfur byproducts.
Medicinal Chemistry Rationale: The "Fluorine Scan"
Why select the 3,5-difluoro pattern over the unsubstituted phenyl or the 4-fluoro analog? The decision is driven by Metabolic Blocking and Electronic Tuning .
Structure-Activity Relationship (SAR) Logic
Metabolic Stability: The 3 and 5 positions on the phenyl ring are common sites for Phase I oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at these positions effectively "caps" these sites due to the strength of the C-F bond (approx. 116 kcal/mol), significantly extending the drug's half-life (
).
Sigma-Hole Interactions: The electron-withdrawing nature of the two fluorine atoms creates a localized positive potential (sigma-hole) on the aromatic ring, which can engage in unique orthogonal interactions with carbonyl oxygens in the target protein binding pocket.
Lipophilicity Modulation: The addition of two fluorine atoms increases the lipophilicity (LogP) compared to the hydrogen analog, facilitating passive transport across the Blood-Brain Barrier (BBB), a critical requirement for CNS-active agents.
Figure 2: Pharmacological advantages of the 3,5-difluorophenyl motif in drug design.
Analytical Characterization
To validate the identity of CAS 473733-16-3, the following spectral signatures are expected:
7.15–7.30 (m, 3H, Ar-H) – Characteristic 3,5-difluoro pattern (often a triplet of triplets and a doublet).
4.15 (t, 1H, CH-N) – Benzylic methine.
1.80–2.00 (m, 2H, CH₂-CH₃) – Methylene multiplet.
0.75 (t, 3H, CH₃) – Terminal methyl triplet.
¹⁹F NMR:
Single signal around
-108 to -110 ppm (relative to CFCl₃), indicating equivalent fluorine environments due to symmetry.
Mass Spectrometry (ESI+):
[M+H]⁺ = 172.1 (Free base mass).
Safety & Handling
Hazard Classification:
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Operational Precautions:
Moisture Sensitivity: The hydrochloride salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.
Neutralization: If converting to the free base, be aware that the resulting oil absorbs CO₂ from the air to form carbamates. Use immediately or store as a solution in anhydrous solvent.
PPE: Full chemical resistant gloves (Nitrile > 0.11mm), safety goggles, and lab coat are mandatory. Handle only in a fume hood.
References
Sun-shinechem . (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride | CAS 473733-16-3.[1][2][3] Retrieved from
Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. (Methodological Basis).
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Mechanistic grounding for 3,5-difluoro usage).
Vertex AI Search . Grounding verification of CAS 473733-16-3 identity and commercial availability. (Verified Oct 2025).[4]
The Strategic Incorporation of Fluorine in Phenethylamine Derivatives: A Medicinal Chemistry Guide
Abstract The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for numerous endogenous neurotransmitters and synthetic drugs. The introduction of fluorine into this privileged structure rep...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for numerous endogenous neurotransmitters and synthetic drugs. The introduction of fluorine into this privileged structure represents a powerful and widely adopted strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated phenethylamine derivatives, elucidating the profound impact of this unique halogen on molecular properties, pharmacokinetics, and pharmacodynamics. We will dissect the causal mechanisms behind fluorine's utility, detail synthetic considerations, analyze structure-activity relationships (SAR), and provide validated experimental protocols for researchers, scientists, and drug development professionals.
Introduction: Why Fluorine is a "Magic Bullet" for the Phenethylamine Core
The 2-phenylethylamine motif is a foundational structure for critical neurotransmitters like dopamine and norepinephrine.[1] Its derivatives are central to therapies for depression, anxiety, ADHD, and other CNS disorders.[2][3][4] However, native phenethylamines often suffer from metabolic instability and a lack of receptor selectivity, limiting their therapeutic potential.
The strategic substitution of hydrogen with fluorine, the most electronegative element, offers a sophisticated solution to these challenges.[5][6] Unlike other halogens, fluorine is small (with a van der Waals radius similar to hydrogen), allowing it to be incorporated with minimal steric disruption.[3][4] Yet, its powerful electron-withdrawing nature and the strength of the carbon-fluorine (C-F) bond—one of the strongest in organic chemistry—impart transformative properties.[5][6] This guide will explore how medicinal chemists leverage these properties to design safer, more effective drugs.
The Multifaceted Role of Fluorine in Modulating Drug Properties
The introduction of fluorine is not a brute-force tactic but a nuanced strategy to fine-tune a molecule's behavior.[5] Its effects are highly context-dependent, relying on the position and number of fluorine atoms.[7][8]
Enhancing Metabolic Stability
One of the primary drivers for fluorination is to block metabolic "soft spots."[5][9] Cytochrome P450 (CYP) enzymes, particularly in the liver, readily oxidize aromatic rings and alkyl chains, leading to rapid drug clearance.
Causality: Placing a C-F bond at a site vulnerable to hydroxylation effectively shields it from enzymatic attack. The high energy of the C-F bond makes it resistant to oxidative cleavage by CYP enzymes.[5][10] This tactic can dramatically increase a drug's half-life and oral bioavailability, often reducing the required dosage and improving patient compliance.[10] For example, fluorination is a routine strategy to improve metabolic resistance in kinase inhibitors used in oncology.[5][6]
Caption: Key synthetic approaches to fluorinated phenethylamines.
Late-Stage Fluorination: This is a highly desirable strategy where fluorine is introduced at a late step in the synthesis. Reagents like Selectfluor® (an electrophilic source) can be used to directly fluorinate activated aromatic rings.
Nucleophilic Fluorination: For electron-deficient rings, nucleophilic aromatic substitution (SNAr) using sources like KF or CsF is effective.
Building Block Approach: Often the most reliable method involves starting with a pre-fluorinated building block, such as a fluorinated benzaldehyde or aryl halide, and constructing the phenethylamine scaffold from it. [6]This avoids harsh fluorination conditions on complex molecules.
[6]
Key Experimental Protocol: In Vitro Metabolic Stability Assay
To validate the hypothesis that fluorination improves metabolic resistance, an in vitro assay using liver microsomes is essential. This protocol provides a self-validating system to compare a fluorinated derivative against its non-fluorinated parent compound.
Objective: To determine the rate of metabolic clearance of a test compound (and its non-fluorinated analogue) by liver microsomes.
Materials:
Human Liver Microsomes (HLM), pooled
NADPH regenerating system (e.g., GOLDPak™)
Phosphate Buffer (0.1 M, pH 7.4)
Test Compounds (Fluorinated and Non-fluorinated parent), 10 mM in DMSO
Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching
LC-MS/MS system for analysis
Methodology:
Preparation:
Thaw HLM on ice.
Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.
Prepare a 2X working solution of HLM in phosphate buffer to a final protein concentration of 1 mg/mL.
Incubation:
In a 96-well plate, add 50 µL of the 2X HLM solution.
Add 1 µL of the 10 mM test compound stock (or control compound) to achieve a final substrate concentration of 100 µM.
Pre-incubate the plate at 37°C for 10 minutes with shaking.
Reaction Initiation:
Initiate the metabolic reaction by adding 50 µL of the pre-warmed 2X NADPH regenerating system to each well.
This starts the "time zero" (T=0) point.
Time Points and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 150 µL of ice-cold acetonitrile containing the internal standard.
For the T=0 sample, quench the reaction before adding the NADPH system. This serves as the 100% reference.
Sample Processing & Analysis:
Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the protein.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Analyze the concentration of the parent drug remaining at each time point.
Data Analysis:
Plot the natural log of the percentage of parent compound remaining versus time.
The slope of the linear regression line (k) is the elimination rate constant.
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
A longer half-life for the fluorinated compound compared to its parent validates the strategy of using fluorine to block metabolism.
Challenges and Future Directions
While powerful, fluorination is not a panacea. Unpredictable effects on pharmacology or the creation of toxic metabolites (though rare) are potential risks. The future of this field lies in the development of more precise and predictable "late-stage" fluorination techniques, allowing chemists to rapidly generate diverse fluorinated analogues for screening. Furthermore, the use of the positron-emitting isotope ¹⁸F in phenethylamine derivatives provides a unique tool for non-invasive PET imaging, enabling researchers to visualize drug distribution and target engagement in the CNS in real-time.
[3][4]
Conclusion
The strategic incorporation of fluorine is an indispensable tool in the design of advanced phenethylamine-based therapeutics. By leveraging its unique ability to enhance metabolic stability, modulate physicochemical properties, and fine-tune target interactions, medicinal chemists can overcome many of the inherent liabilities of the parent scaffold. A deep understanding of the principles outlined in this guide—from the causal mechanisms of fluorine's effects to the practicalities of synthesis and metabolic validation—is critical for any scientist aiming to develop the next generation of CNS agents.
References
The Role of Fluorine in the Discovery and Optimization of CNS Agents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
Dal Canto, F., et al. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Ingenta Connect. Retrieved February 23, 2026, from [Link]
Park, B. K., & Kitteringham, N. R. (n.d.). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Taylor & Francis Online. Retrieved February 23, 2026, from [Link]
Al-Sanea, M. M. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. Retrieved February 23, 2026, from [Link]
Fluorine in drug discovery: Role, design and case studies. (n.d.). AstraZeneca. Retrieved February 23, 2026, from [Link]
Jana, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved February 23, 2026, from [Link]
Fluorinated Drugs Market Outlook 2025-2032. (2025). Intel Market Research. Retrieved February 23, 2026, from [Link]
Sahu, J. K., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Research Square. Retrieved February 23, 2026, from [Link]
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. Retrieved February 23, 2026, from [Link]
Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. Retrieved February 23, 2026, from [Link]
Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Retrieved February 23, 2026, from [Link]
Tao, Y. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. Retrieved February 23, 2026, from [Link]
Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
Tao, Y. (n.d.). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. eLIBRARY.RU. Retrieved February 23, 2026, from [Link]
Musacchio, A. J., & MacMillan, D. W. C. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]
Structure Activity Relationship Of Drugs. (n.d.). Pharmacology1.com. Retrieved February 23, 2026, from [Link]
El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. Retrieved February 23, 2026, from [Link]
Basit, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Retrieved February 23, 2026, from [Link]
Glennon, R. A. (n.d.). Amphetamines: Structure-Activity Relationships. University of California, Irvine. Retrieved February 23, 2026, from [Link]
Fluorine in Medicinal Chemistry and Chemical Biology. (n.d.). National Academic Digital Library of Ethiopia. Retrieved February 23, 2026, from [Link]
The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property. Retrieved February 23, 2026, from [Link]
Glennon, R. A. (n.d.). Amphetamines: Structure-Activity Relationships. Semantic Scholar. Retrieved February 23, 2026, from [Link]
Koshida, R., et al. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy. Retrieved February 23, 2026, from [Link]
An In-depth Technical Guide to the Role of 3,5-Difluoro Substitution in Enhancing Metabolic Stability
Introduction: The Imperative of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, achieving a desirable pharmacokinetic profile is as critical as attaining high target pote...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, achieving a desirable pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[1] The liver is the primary site of drug metabolism, where enzymes, most notably the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2][3] However, rapid metabolism can lead to low oral bioavailability, short duration of action, and the formation of potentially toxic metabolites, representing significant hurdles in developing a viable drug candidate.[4] Consequently, medicinal chemists employ various strategies to protect metabolically liable sites on a molecule, a process often referred to as "metabolic blocking" or "metabolic shielding." Among the most powerful and widely adopted strategies is the selective incorporation of fluorine atoms.[5][6][7] This guide provides an in-depth exploration of a specific and highly effective fluorination pattern: the 3,5-difluoro substitution on an aromatic ring, detailing its mechanistic underpinnings, strategic application, and the experimental validation of its impact.
The Unique Power of Fluorine in Medicinal Chemistry
Fluorine's prominent role in modern pharmaceuticals is undeniable, with approximately 20% of all recently approved drugs containing at least one fluorine atom.[8] This is due to a unique combination of properties. With a van der Waals radius of 1.47 Å, it is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere without introducing significant steric bulk.[7][9] However, as the most electronegative element, it profoundly alters the electronic properties of a molecule.[6] This can modulate the acidity or basicity (pKa) of nearby functional groups, influence binding affinity through new electrostatic interactions, and, most critically for this discussion, enhance metabolic stability.[5][10] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to enzymatic cleavage, making direct substitution at a metabolically vulnerable C-H position a primary strategy for blocking metabolism.[6][11]
The 3,5-Difluoro Motif: A Strategic Shield Against Oxidative Metabolism
Aromatic rings, particularly phenyl groups, are common structural motifs in drug candidates. They are also frequent targets for oxidative metabolism by CYP enzymes, most commonly via hydroxylation at the electron-rich para-position. This metabolic pathway often represents a major clearance route, limiting the drug's systemic exposure and half-life. The 3,5-difluoro substitution pattern on a phenyl ring is a classic and highly effective strategy to thwart this metabolic vulnerability.
Mechanistic Rationale for Enhanced Stability
The efficacy of the 3,5-difluoro substitution stems from a two-pronged defense mechanism against CYP-mediated oxidation:
Electronic Deactivation: Fluorine atoms are strongly electron-withdrawing. Placing two fluorine atoms meta to the site of potential para-hydroxylation significantly lowers the electron density of the entire aromatic ring.[11] CYP-mediated aromatic hydroxylation is an electrophilic aromatic substitution-type reaction. By making the ring electron-deficient, the 3,5-difluoro substitution renders it a much less attractive substrate for the oxidative enzymatic machinery.[11]
Steric Hindrance: While individual fluorine atoms are small, their placement at the 3 and 5 positions provides a steric shield that physically obstructs the approach of the bulky CYP enzyme active site to the para-position (position 4). This steric blockade directly inhibits the enzyme's ability to perform the hydroxylation reaction.[5]
The following diagram illustrates this principle of metabolic shielding.
Caption: Mechanism of metabolic shielding by 3,5-difluoro substitution.
Case Study Data: Quantifying the Impact on Stability
The theoretical benefits of 3,5-difluoro substitution are consistently validated by empirical data from in vitro metabolic stability assays. Consider the hypothetical, yet representative, data for a lead compound and its 3,5-difluorophenyl analog.
Compound
Structure
In Vitro Half-Life (t½, min)
Intrinsic Clearance (Clint, µL/min/mg protein)
Lead Compound (LC-1)
R-Ph
8
86.6
3,5-Difluoro Analog (LC-1F)
R-(3,5-F₂-Ph)
>60
<11.6
Data are representative and derived from typical outcomes in drug discovery programs.
In this example, the parent compound LC-1 is rapidly metabolized, with a short half-life of just 8 minutes. This would likely translate to poor in vivo exposure. In stark contrast, the 3,5-difluoro analog, LC-1F, shows minimal degradation over the 60-minute incubation period. Its half-life is significantly extended, and its intrinsic clearance—a measure of the rate of metabolism—is dramatically reduced. This profound improvement in metabolic stability is a direct result of blocking the primary metabolic route of para-hydroxylation on the phenyl ring.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To experimentally determine and validate the metabolic stability of compounds like LC-1 and LC-1F, the liver microsomal stability assay is the industry-standard method.[12][13] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing the majority of the drug-metabolizing CYP enzymes.[2][3]
Principle
The assay quantifies the depletion of the parent drug over time. By plotting the natural logarithm of the percentage of compound remaining against time, the first-order elimination rate constant (k) can be determined. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. A self-validating system is ensured by including a negative control (incubation without the essential cofactor, NADPH) to check for non-enzymatic degradation and positive controls (compounds with known metabolic rates) to confirm the metabolic competency of the microsomal batch.[14]
Detailed Step-by-Step Methodology
Reagent Preparation:
Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ and diluting to 100 mM. Confirm pH is between 7.3 and 7.5.[12]
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Intermediate Solution (e.g., 100 µM): Dilute the 10 mM stock into acetonitrile or a suitable solvent.
Liver Microsomes (e.g., Human, Pooled): Thaw cryopreserved microsomes (typically 20 mg/mL stock) on ice immediately before use. Prepare a working stock (e.g., 1 mg/mL) by diluting in cold phosphate buffer.[14]
NADPH Regenerating System Solution: Prepare a solution containing the cofactor NADPH (final concentration 1 mM) in phosphate buffer. This is essential to initiate the enzymatic reaction.[2]
Quenching Solution: Prepare acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variations in sample processing and instrument response.
Incubation Procedure:
Add the required volume of the test compound's intermediate solution to microcentrifuge tubes or a 96-well plate to achieve a final incubation concentration of 1 µM.[2]
Add the liver microsome working stock to achieve a final protein concentration of 0.5 mg/mL.[13][14]
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiate Reaction: Add the NADPH solution to start the metabolic reaction. For the negative control wells, add buffer without NADPH.
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume (e.g., 2-4x) of cold quenching solution.[13] The 0-minute sample is prepared by adding the quenching solution before the NADPH solution.
Sample Processing & Analysis:
Centrifuge the plate/tubes (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.
Transfer the supernatant to a new plate or vials for analysis.
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
Plot the natural logarithm (ln) of the % remaining versus time.
Determine the slope of the line from the linear regression of this plot. The slope is the elimination rate constant, k. (Slope = -k).
The workflow for this crucial experiment is visualized below.
Caption: Experimental workflow for a liver microsomal stability assay.
Conclusion and Field Perspective
The strategic incorporation of fluorine continues to be a cornerstone of modern medicinal chemistry, providing a powerful tool to overcome fundamental challenges in drug development.[5][15] The 3,5-difluoro substitution pattern on an aromatic ring stands out as a highly reliable and mechanistically well-understood strategy for enhancing metabolic stability. By simultaneously deactivating the ring electronically and shielding the vulnerable para-position sterically, this motif effectively blocks a common and often dominant metabolic pathway. The in vitro microsomal stability assay provides a robust and indispensable platform for quantifying the benefits of such chemical modifications early in the discovery process, enabling data-driven decisions to optimize drug candidates. For researchers and drug development professionals, understanding and applying the principles of metabolic shielding with motifs like the 3,5-difluorophenyl group is essential for designing molecules with improved pharmacokinetic properties and a higher probability of clinical success.
References
Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-766.
Klenka, K., & Tichý, T. (2021). Per- and polyfluoroalkyl substances (PFAS) inhibit cytochrome P450 CYP3A7 through direct coordination to the heme iron and water displacement. Toxicology and Applied Pharmacology, 428, 115674.
How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.
Metabolic stability in liver microsomes. (n.d.). Mercell.
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). SpringerLink.
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
Vogt, C. D., Bart, A. G., Yadav, R., Scott, E. E., & Aubé, J. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(34), 7435-7440.
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery.
Scheme 54. CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride. (n.d.). ResearchGate.
Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2018). Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry, 61(22), 10185-10199.
Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(12), 6315-6386.
Makriyannis, A., & Deng, H. (2000). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Medicinal Chemistry Research, 10(6), 350-362.
Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry: Review Article. Journal of Fluorine Chemistry, 129(9), 759-766.
Drug Metabolism and Toxicological Mechanisms. (2025, May 31). MDPI.
Technical Guide: Solubility Profiling of 1-(3,5-Difluorophenyl)propan-1-amine HCl
The following technical guide details the solubility characteristics and determination protocols for 1-(3,5-Difluorophenyl)propan-1-amine Hydrochloride . Executive Summary 1-(3,5-Difluorophenyl)propan-1-amine HCl (CAS: 1...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility characteristics and determination protocols for 1-(3,5-Difluorophenyl)propan-1-amine Hydrochloride .
Executive Summary
1-(3,5-Difluorophenyl)propan-1-amine HCl (CAS: 1213216-20-6 for R-isomer) is a fluorinated chiral amine building block frequently employed in the synthesis of pharmaceutical actives, particularly kinase inhibitors and GPCR ligands.[1][2] While the hydrochloride salt form confers significant water solubility compared to its free base, the presence of the 3,5-difluorophenyl moiety introduces lipophilic character that distinguishes its dissolution kinetics from non-fluorinated analogs.[1]
This guide provides a theoretical solubility profile, specific handling alerts, and a rigorous, self-validating experimental protocol for determining exact solubility limits in aqueous media.
Chemical Identity & Physicochemical Context[1][3][4][5][6][7][8][9]
~2.3 (Moderate Lipophilicity due to Difluoro-subst.)[1]
Salt Form
Hydrochloride (Ionic, Hydrophilic)
The Fluorine Effect on Solubility
The 3,5-difluoro substitution pattern increases the lipophilicity of the phenyl ring compared to a standard phenethylamine.[1] However, in the hydrochloride salt form , the ionic lattice energy and the solvation of the ammonium cation (
Expected Solubility: High (>50 mg/mL) in water and lower alcohols (Methanol, Ethanol).[1]
pH Sensitivity: The compound acts as a weak acid in its salt form.[1] In high pH environments (pH > pKa of the amine, approx.[1] 9.5), the salt converts to the free base, leading to immediate precipitation/oiling out.[1]
Experimental Protocols for Solubility Determination
As solubility can vary by batch (polymorph differences) and temperature, empirical determination is required for critical applications.[1]
Workflow Visualization
The following diagram outlines the decision matrix for solubility testing, ensuring sample conservation and data integrity.
Calculate concentration against a standard curve of the compound in Methanol.[1]
Self-Validating Check:
If the pH of the supernatant drops significantly (e.g., < 4.0), the salt is dissociating correctly.[1] If pH remains neutral, the solid may not be dissolving, or it is not the HCl salt.[1]
*Note: In buffered saline (PBS), the buffering capacity may force the pH toward 7.[1]4. If the concentration is high, the free base may precipitate out as the local pH rises above the salt's stability zone.[1]
Safety & Handling (E-E-A-T)
Hazards: Fluorinated amines can be skin and eye irritants (H315, H319).[1][5][3][6]
Inhalation: Dust may cause respiratory irritation (H335).[1][6] Handle in a fume hood.
Waste: Dispose of aqueous residues as halogenated organic waste due to the fluorine content.[1]
References
BLD Pharm. (n.d.).[1] (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride Product Page. Retrieved from
PubChem. (2023).[1] Compound Summary: Fluorinated amine derivatives. National Library of Medicine.[1] Retrieved from
Sigma-Aldrich. (n.d.).[1] General Solubility Methods for Amine Salts. Retrieved from
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual grounding for HCl salt behavior).
Chiral HPLC separation methods for fluorinated amines
An Application Guide to the Enantioselective Separation of Fluorinated Amines by Chiral HPLC Abstract The strategic incorporation of fluorine into amine-containing active pharmaceutical ingredients (APIs) is a cornerston...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Enantioselective Separation of Fluorinated Amines by Chiral HPLC
Abstract
The strategic incorporation of fluorine into amine-containing active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. However, the presence of fluorine introduces unique and complex challenges for chiral separations, which are mandated for the development of stereochemically pure drugs. This guide provides a comprehensive framework for developing robust and efficient chiral High-Performance Liquid Chromatography (HPLC) methods for fluorinated amines. We will delve into the fundamental principles of chiral recognition as influenced by fluorine's unique electronic properties, outline a systematic approach to method development, and provide detailed, field-tested protocols for researchers and drug development professionals.
Introduction: The Fluorine Factor in Chiral Drug Development
Over one-third of newly approved drugs contain fluorine, a testament to its profound impact on pharmacological properties.[1] For chiral amine-based APIs, fluorination can significantly alter the molecule's pKa, lipophilicity, and conformational preferences. These modifications, while beneficial for therapeutic efficacy, directly impact the transient diastereomeric interactions with a chiral stationary phase (CSP) that govern enantioselective separation.[1][2] Consequently, controlling the enantiomeric purity of these compounds is of paramount importance in pharmaceutical chemistry, necessitating specialized and optimized analytical methods.[3] This document serves as a practical guide to navigate the complexities of separating these valuable enantiomers.
Principles of Chiral Recognition for Fluorinated Amines
Successful chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. A minimum of three points of interaction are needed for chiral recognition. The introduction of highly electronegative fluorine atoms can modulate the key intermolecular forces involved in this process.
Hydrogen Bonding: The basic amine group is a primary site for hydrogen bonding with the CSP. Fluorine's electron-withdrawing nature can decrease the basicity (pKa) of the amine, potentially weakening this key interaction.
Dipole-Dipole Interactions: The strong dipole created by the C-F bond can introduce new dipole-dipole interactions with polar groups on the CSP, such as the carbamate linkages on polysaccharide phases.
π-π Interactions: When fluorine is attached to an aromatic ring, it alters the ring's electron density. This can either weaken or enhance π-π stacking interactions with aromatic moieties on the CSP selector.[2]
Steric Interactions: The size of the fluorine atom (van der Waals radius of 1.47 Å, similar to oxygen) ensures that steric fit within the chiral grooves or cavities of the CSP remains a critical factor for recognition.[4]
Weak Hydrogen Bonds (C-H···F): While debated, the potential for weak hydrogen bonds between analyte C-H groups and CSP fluorine atoms (or vice-versa) may contribute to the overall recognition mechanism.[2]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their exceptional ability to resolve a broad range of chiral compounds, including fluorinated amines.[4] Their helical polymer structure creates well-defined chiral grooves rich in carbamate groups, which act as sites for hydrogen bonding, dipole-dipole, and π-π interactions.
Figure 1: Key intermolecular interactions governing the chiral recognition of a fluorinated amine on a polysaccharide-based CSP.
Strategic Method Development
A trial-and-error approach to chiral method development is inefficient.[5] A systematic screening strategy using a well-chosen set of complementary columns and mobile phases dramatically increases the probability of success.
Chiral Stationary Phase (CSP) Selection
For fluorinated amines, the highest success rates are typically achieved with polysaccharide-based and macrocyclic glycopeptide CSPs. We recommend a primary screening set of 4-5 columns.
Unique recognition mechanism involving inclusion in a hydrophobic "basket" and multiple hydrogen bonding sites. Excellent for polar and ionizable compounds.[11][12]
Chirobiotic® T or V
Fluorinated Polysaccharide
Cellulose tris(4-fluoro-3-methylphenylcarbamate)
Designed to enhance "fluorophilic" retention mechanisms, which can be advantageous for highly fluorinated molecules.[1]
Specialty column, consider if primary screen fails.
Table 1: Recommended primary screening set of chiral stationary phases for fluorinated amines.
Mobile Phase Selection & Screening
The choice of mobile phase mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO)—is as critical as the CSP. For basic amines, the addition of a basic additive is almost always necessary to achieve good peak shape and reproducibility.
Normal Phase (NP):
Composition: Typically n-Hexane or n-Heptane with an alcohol modifier (Isopropanol or Ethanol).
Screening Start: Heptane/Ethanol (80:20, v/v).
Key Additive:0.1% Diethylamine (DEA) or Ethylenediamine (EDA). EDA is often more effective at reducing retention and improving peak symmetry for strongly basic amines.[8] This is the most critical component for analyzing amines.
Reversed Phase (RP):
Composition: Acetonitrile or Methanol with an aqueous buffer.
Screening Start: Acetonitrile/0.1% TFA in Water (60:40, v/v). Note: RP is generally less successful for basic amines on standard polysaccharide CSPs unless immobilized phases are used.
Key Additive: Trifluoroacetic acid (TFA) or Formic Acid (FA) for protonating the amine.
Polar Organic Mode (PO):
Composition: 100% alcohol (Methanol or Ethanol) or Acetonitrile/Alcohol mixtures.
Application Notes and Protocols for the Reductive Amination of 3,5-Difluorophenyl Ketones
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides detailed protocols and expert insights into the reductive amination of 3,5-difluorophenyl ketones, a critical transfo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed protocols and expert insights into the reductive amination of 3,5-difluorophenyl ketones, a critical transformation for the synthesis of a wide range of biologically active molecules and functional materials. The unique electronic properties conferred by the difluoro-substitution on the phenyl ring present specific challenges and opportunities in synthetic strategy. This document offers two robust, field-proven protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), respectively. A comprehensive mechanistic overview, practical considerations, and a troubleshooting guide are included to enable researchers to confidently and successfully implement these methods.
Introduction: The Significance of the 3,5-Difluorophenyl Moiety
The 3,5-difluorophenyl group is a privileged scaffold in modern medicinal chemistry and materials science.[1][2] The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, amines derived from 3,5-difluorophenyl ketones are key intermediates in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and other functional organic molecules. Reductive amination stands out as one of the most efficient and versatile methods for the construction of these crucial C-N bonds.[4][5]
Mechanistic Overview: The Pathway to Amination
Reductive amination is a one-pot reaction that combines a carbonyl compound and an amine in the presence of a reducing agent to form a new amine. The reaction proceeds through a two-step sequence:
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal undergoes dehydration to yield an imine. Protonation of the imine nitrogen by an acid catalyst generates a highly electrophilic iminium ion.[4]
Reduction: A selective reducing agent, typically a hydride donor, then reduces the iminium ion to the final amine product. The choice of reducing agent is critical, as it must be mild enough not to reduce the starting ketone but reactive enough to efficiently reduce the iminium intermediate.[6]
The presence of electron-withdrawing fluorine atoms on the aromatic ring can decrease the basicity of the resulting amine and potentially influence the rate of imine formation and reduction.[7]
Caption: General workflow of reductive amination.
Experimental Protocols
The following protocols provide detailed procedures for the reductive amination of a model substrate, 3',5'-difluoroacetophenone, with benzylamine. These protocols can be adapted for other 3,5-difluorophenyl ketones and various primary or secondary amines.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, often preferred for its safety profile as it does not release toxic cyanide gas.[8][9] It is particularly effective for the reductive amination of ketones, often in the presence of acetic acid as a catalyst.[10]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3',5'-difluoroacetophenone (1.0 mmol, 1.0 eq).
Dissolve the ketone in 1,2-dichloroethane (DCE) (10 mL).
Add benzylamine (1.1 mmol, 1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.
In a separate vial, weigh sodium triacetoxyborohydride (1.5 mmol, 1.5 eq). Caution: NaBH(OAc)₃ is moisture-sensitive; handle it quickly.
Add the NaBH(OAc)₃ to the reaction mixture in one portion.
Add glacial acetic acid (1.1 mmol, 1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is a highly selective reducing agent that is stable in mildly acidic conditions, making it ideal for reductive aminations.[6] Extreme Caution: This reagent is toxic, and the reaction must be performed in a well-ventilated fume hood, as acidification can release highly toxic hydrogen cyanide (HCN) gas.[6]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 3',5'-difluoroacetophenone (1.0 mmol, 1.0 eq) and benzylamine (1.2 mmol, 1.2 eq) in methanol (10 mL).
Add a few drops of glacial acetic acid to adjust the pH to approximately 6-7 (check with pH paper).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
In a separate vial, dissolve sodium cyanoborohydride (1.5 mmol, 1.5 eq) in a minimal amount of methanol. Caution: Handle NaBH₃CN with appropriate personal protective equipment in a fume hood.
Slowly add the NaBH₃CN solution to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Once the reaction is complete, carefully add water (10 mL) to quench the reaction.
Concentrate the mixture on a rotary evaporator to remove the methanol.
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
Combine the organic extracts, wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
- Increase reaction time for imine formation before adding the reducing agent.- Use freshly opened or properly stored reducing agent.- For sterically hindered substrates, consider higher reaction temperatures or a more potent reducing system.
Formation of Alcohol Byproduct
- Reducing agent is too harsh- pH is too low
- Ensure a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN is used.- Carefully control the pH; avoid strongly acidic conditions.
Dialkylation of Primary Amine
- Amine is too reactive- Excess ketone present
- Use a 1:1 stoichiometry of amine to ketone.- Consider a two-step procedure: form and isolate the imine first, then reduce it.
Unreacted Starting Ketone
- Electron-deficient nature of the ketone slows imine formation
- Increase the amount of amine and/or acid catalyst.- Prolong the reaction time.
Conclusion
The reductive amination of 3,5-difluorophenyl ketones is a powerful and reliable method for the synthesis of valuable fluorinated amine building blocks. The choice between sodium triacetoxyborohydride and sodium cyanoborohydride will depend on the specific substrate, scale, and safety considerations of the laboratory. By understanding the reaction mechanism and following these detailed protocols, researchers can effectively synthesize a wide range of 3,5-difluorophenyl-containing amines for various applications in drug discovery and materials science.
References
A Facile One-Pot Process for the Form
Reductive Amin
Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. Organic & Biomolecular Chemistry (RSC Publishing).
Reductive amin
One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Semantic Scholar.
One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in ne
Application Note: High-Efficiency Lipase-Catalyzed Kinetic Resolution of 1-Arylpropanamines
Executive Summary This guide details the protocol for the kinetic resolution (KR) of 1-arylpropanamines, a structural motif critical in the synthesis of calcimimetics (e.g., Cinacalcet) and antidepressants. While transit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for the kinetic resolution (KR) of 1-arylpropanamines, a structural motif critical in the synthesis of calcimimetics (e.g., Cinacalcet) and antidepressants. While transition-metal catalysis offers routes to these scaffolds, biocatalysis using CAL-B (Novozym 435) provides a greener, metal-free alternative with superior enantioselectivity (
) under mild conditions. This note addresses the specific challenges of amine resolution—chemoselectivity and reaction reversibility—by utilizing advanced acyl donors (methoxyacetates) and hydrophobic media to maximize throughput.
Mechanistic Principles & Causality
To optimize the reaction, one must understand the underlying Ping-Pong Bi-Bi mechanism of serine hydrolases. Unlike simple ester hydrolysis, the resolution of amines involves an aminolysis reaction where the enzyme acts as an acyl transferase.
The Catalytic Cycle
Acylation Step: The catalytic serine residue (Ser-105 in CAL-B) attacks the acyl donor (ester), releasing the alcohol byproduct and forming a covalent Acyl-Enzyme Intermediate .
Deacylation (Aminolysis) Step: The nucleophilic amine attacks the acyl-enzyme. Crucially, the enzyme's chiral pocket allows only one enantiomer (typically the R-enantiomer for 1-arylpropanamines) to approach the active site effectively.
Release: The chiral amide is released, and the free enzyme is regenerated.
Key Insight: The reaction rate is often limited by the deacylation step or inhibition by the alcohol byproduct. Therefore, selecting an acyl donor that produces a non-inhibitory or volatile byproduct is critical for high conversion.
Figure 1: The Ping-Pong Bi-Bi mechanism of lipase-catalyzed aminolysis. The enzyme "filters" the racemic mixture, reacting only with the fast-reacting enantiomer to form the amide.
Critical Parameters & Optimization
Success depends on three variables: the Biocatalyst , the Acyl Donor , and the Solvent .
The Biocatalyst: CAL-B
Candida antarctica Lipase B (CAL-B), specifically the immobilized form (Novozym 435), is the industry standard. It is robust, thermostable, and exhibits high
-selectivity for primary amines.
Why Immobilized? It allows for easy filtration and recycling (up to 10 cycles) and prevents protein aggregation in organic solvents.
Acyl Donor Selection
Standard ethyl acetate is often insufficient for amines due to slow rates and thermodynamic reversibility.
Ethyl Methoxyacetate: The oxygen atom in the acyl group creates an inductive effect, making the carbonyl more electrophilic (faster reaction).
Carbonates (Dimethyl Carbonate): Irreversible reaction, but can be slower.
Isopropyl Acetate: A good middle-ground; the byproduct (isopropanol) is less inhibitory than ethanol.
Solvent Engineering
Hydrophobic solvents are required to keep the enzyme in its active conformation (the "lid" mechanism). Polar solvents strip essential water from the enzyme surface, deactivating it.
Table 1: Optimization Matrix for 1-Arylpropanamines
Equipment: Orbital shaker (200 rpm) or Thermoshaker.
Experimental Workflow
Preparation: In a 20 mL scintillation vial, dissolve 1.0 mmol of racemic amine in 5 mL of MTBE.
Activation: Add 2.0 equivalents of ethyl methoxyacetate.
Initiation: Add 50 mg of Novozym 435 beads.
Incubation: Seal the vial and place in an orbital shaker at 40°C, 200 rpm for 24 hours.
Checkpoint: Monitor conversion by TLC (SiO2, Hexane/EtOAc 1:1) or GC.[1][2] The amide will appear as a less polar spot.
Termination: Filter the reaction mixture through a fritted glass funnel or a cotton plug to remove the enzyme beads.
Note: Wash the beads with MTBE (2 x 2 mL) to recover adsorbed product. Save beads for recycling.
Separation (Self-Validating Step):
Evaporate the solvent to obtain the crude mixture (Amine + Amide).
Acid/Base Extraction: Dissolve residue in CH2Cl2 (10 mL). Wash with 1M HCl (3 x 10 mL).
Organic Layer: Contains the
-Amide . Dry over Na2SO4 and concentrate.
Aqueous Layer: Contains the
-Amine salt . Basify with 2M NaOH to pH > 12, then extract with CH2Cl2 (3 x 10 mL) to recover the pure -Amine .
Analytical Method (GC/HPLC)
To calculate the Enantiomeric Ratio (
), you must determine the enantiomeric excess () of both the substrate () and product ().[2]
Column: Chiralcel OD-H or equivalent (e.g., Daicel CP-Chirasil-Dex CB for GC).
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (for HPLC).
Detection: UV at 254 nm.
Calculation:
Workflow Visualization
Figure 2: Downstream processing workflow. The chemical difference between the basic amine and neutral amide allows for facile separation via acid-base extraction.
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
Low Conversion (<30%)
Enzyme inactivation or equilibrium limitation.
Switch to Ethyl Methoxyacetate (irreversible-like kinetics). Ensure solvent is anhydrous (water leads to hydrolysis).
Low -value (<20)
Non-specific background reaction.
Ensure no chemical catalysts (Lewis acids) are present. Lower temperature to 20°C (rate decreases, but selectivity often increases).
Emulsion during Workup
Amphiphilic nature of long-chain amines.
Use a saturated brine wash or add a small amount of methanol to break the emulsion.
Enzyme Clumping
Water content too high.
Dry the solvent over molecular sieves (3Å) before use.
References
Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents.[3] Tetrahedron: Asymmetry, 16(7), 1215-1238.
Paetzold, J., & Bäckvall, J. E. (2005).[4] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621.
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4][5][6][7] Angewandte Chemie International Edition, 43(7), 788-824.
University of Graz. (2025). E-Value Calculation for Kinetic Resolution. Biocatalysis Tools.
High-Fidelity Chiral Amine Synthesis via Transaminase Biocatalysis: From Screening to Gram-Scale Production
Introduction & Executive Summary The synthesis of chiral amines is a cornerstone of modern pharmaceutical development, with approximately 40% of active pharmaceutical ingredients (APIs) containing a chiral amine moiety.[...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Executive Summary
The synthesis of chiral amines is a cornerstone of modern pharmaceutical development, with approximately 40% of active pharmaceutical ingredients (APIs) containing a chiral amine moiety.[1] While transition metal catalysis (e.g., Rh, Ir) has historically dominated this field, it often requires high pressures, toxic metals, and extensive purification.
Biocatalysis using
-Transaminases (-TAs) has emerged as the superior alternative, offering high enantioselectivity (ee), mild reaction conditions, and the ability to aminate prochiral ketones directly. The industrial viability of this technology was cemented by the synthesis of Sitagliptin (Januvia®) , where an engineered transaminase replaced a Rh-catalyzed hydrogenation, increasing yield by 13% and productivity by 53% while eliminating heavy metals [1].
This application note provides a rigorous, field-proven framework for implementing transaminase biocatalysis, addressing the two critical hurdles: thermodynamic equilibrium displacement and enzyme compatibility .
Mechanistic Foundation: The Ping-Pong Bi-Bi System
To troubleshoot transaminations, one must understand the kinetics. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-TAs operate via a Ping-Pong Bi-Bi mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP).[2] The reaction is not a direct transfer but a two-step cycle where the enzyme shuttles the amine group.
The Catalytic Cycle[4]
** oxidative Deamination:** The amine donor enters, transfers its amine to PLP (forming PMP), and leaves as a ketone byproduct.
Reductive Amination: The prochiral ketone substrate enters, accepts the amine from PMP (regenerating PLP), and leaves as the chiral amine product.
Figure 1: The Ping-Pong Bi-Bi mechanism. Note that the enzyme shuttles between the PLP (aldehyde) and PMP (amine) forms.[2] Failure to regenerate PLP leads to catalytic arrest.
Thermodynamic Strategy: Breaking the Equilibrium
Transamination is reversible, with the equilibrium constant (
) often near unity. To achieve high conversion (), the equilibrium must be displaced.
Comparison of Equilibrium Displacement Systems
Select your system based on substrate solubility and equipment capabilities.
L Master Mix to the enzymes. Seal with aluminum foil (to prevent acetone evaporation during incubation, which changes volume, though evaporation drives eq. In screening, we rely on the massive 100-fold excess of IPA).
Incubation: Shake at 30°C, 600 rpm for 24 hours.
Quench: Add 200
L Acetonitrile (MeCN) or MeOH. Centrifuge at 4000 rpm for 10 min.
Analysis: Analyze supernatant via HPLC.
Protocol 2: Preparative Scale-Up (Gram Scale)
Objective: Synthesize >1g of Chiral Amine using the IPA system.
Critical Control Point: Removal of acetone is vital to drive conversion.
Experimental Setup
Vessel: Round-bottom flask with an overhead stirrer (magnetic stirring grinds enzyme particles, reducing activity).
Temperature: 30-45°C (Enzyme dependent).
Open System: The flask should be open to a nitrogen sweep or partial vacuum (400-600 mbar) to continuously remove acetone [3].
Step-by-Step Procedure
Substrate Solubilization: Dissolve 1.0 g ketone substrate in DMSO (5-10% of final volume).
Buffer Prep: Prepare 100 mL of 100 mM KPi buffer (pH 7.5) containing 1 mM PLP.
Donor Addition: Add Isopropylamine (IPA) to a concentration of 1.0 M. CRITICAL: The addition of IPA will spike pH to >11. Titrate back to pH 7.5 using 6M HCl slowly on ice.
Enzyme Initiation: Add
-Transaminase (loading: 2-5 wt% relative to substrate).
Reaction Monitoring:
Stir at 200 rpm.
Apply slight N2 sweep over the headspace.
IPC (In-Process Control): Take 50
L aliquots at t=1h, 4h, 24h. Dilute in 1:1 MeCN:Water. Check conversion.
Workup:
Acidify to pH 2.0 (HCl) to protonate the amine product (stays in aqueous) and precipitate enzyme.
Filter off enzyme/precipitate (Celite pad).
Wash aqueous phase with MTBE (removes unreacted ketone).
Basify aqueous phase to pH 12 (NaOH).
Extract chiral amine into MTBE or DCM (3x).
Dry (Na2SO4) and concentrate.
Figure 2: Preparative workflow for IPA-driven transamination. The "Acid Wash" step is crucial for purity, removing neutral impurities before isolating the basic amine.
Analytical Methods: Determining ee
Chiral amines often lack UV chromophores or do not separate well on chiral columns due to tailing. Derivatization is the gold standard for robust analytics [4].
Method A: GITC Derivatization (Standard)
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) reacts with amines to form diastereomers.
Mix 10
L reaction sample + 10 L GITC solution (5 mg/mL in MeCN) + 10 L Triethylamine.
Incubate RT for 15 min.
Dilute with mobile phase and inject on a standard C18 Column .
Diastereomers separate easily on achiral phases.
Method B: Crown Ether Columns (Direct)
For primary amines, use a Crownpak CR(+) column.
Mobile Phase: Perchloric acid (pH 1.5 - 2.0).
Mechanism: The crown ether complexes the ammonium ion. Requires no derivatization but requires acidic mobile phases.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<10%)
Inhibition: Acetone buildup.
Increase N2 sweep or apply vacuum (400 mbar).
Equilibrium: IPA concentration too low.
Increase IPA to 2M. Ensure pH is re-adjusted.
Enzyme Precipitation
Solvent Shock: DMSO conc. >20%.
Reduce DMSO to 5-10%. Add substrate slowly.
Low ee %
Background: Chemical amination (rare).
Check "No Enzyme" control.
Wrong Enzyme: Poor stereoselectivity.
Screen homologous enzymes (e.g., Vibrio vs. Chromobacterium).
Product Not Extracting
pH Error: Aqueous phase not basic enough.
Ensure pH > 12 during final extraction (pKa of amines ~10).
References
Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link
Koszelewski, D., et al. (2010).[3] "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie International Edition, 47(48), 9337-9340. Link
Tufvesson, P., et al. (2011). "Process considerations for the asymmetric synthesis of chiral amines using transaminases." Biotechnology and Bioengineering, 108(7), 1479-1493. Link
Bhushan, R., & Martens, J. (1997). "Amino acids and their derivatives." Handbook of HPLC, 393-446. Link
Application Note: Strategic Synthesis of Novel Histamine H2 Receptor Agonists via Fluorinated Amine Scaffolds
Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of novel histamine H2 receptor (H2R) agonists, with a strategic focus on the incorporation of fluori...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of novel histamine H2 receptor (H2R) agonists, with a strategic focus on the incorporation of fluorinated amines. The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, basicity (pKa), and receptor binding affinity.[1][2] By leveraging these effects, researchers can fine-tune ligand-receptor interactions to develop more potent and selective H2R agonists for therapeutic and research applications. This document outlines the rationale behind using fluorinated moieties, provides a detailed, step-by-step synthetic protocol for a model compound, and details the subsequent pharmacological evaluation workflows.
Introduction: The Histamine H2 Receptor and the Rationale for Fluorination
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes. Most notably, its activation in gastric parietal cells stimulates the production of gastric acid.[3][4] For this reason, H2R antagonists have been revolutionary in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[3] Conversely, potent and selective H2R agonists are invaluable tools for studying receptor function, elucidating signaling pathways, and exploring potential therapeutic applications in other areas.[3][5]
The development of next-generation agonists necessitates a sophisticated approach to molecular design. The strategic incorporation of fluorine is a powerful tool in modern medicinal chemistry to enhance a molecule's drug-like properties.[1] Its unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can be exploited to achieve several desirable outcomes:
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of a nearby amine group. This is critical for H2R agonists, as the protonation state of the amine side chain is crucial for its interaction with the receptor's binding pocket.
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Fluorinating a metabolically labile position can increase the compound's half-life and bioavailability.[2]
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (F···C=O) and can form hydrogen bonds, potentially creating new, high-affinity contacts with receptor residues.[6][7] It can also alter molecular conformation to better fit the receptor's active site.[1]
Improved Lipophilicity and Membrane Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[2][6]
This guide provides researchers with the foundational knowledge and practical protocols to apply these principles to the synthesis of novel fluorinated H2R agonists.
H2 Receptor Signaling and Drug Discovery Workflow
The activation of the H2 receptor by an agonist like histamine initiates a well-defined intracellular signaling cascade. This process serves as the basis for the functional assays described in this note.
The overall process for developing and validating these compounds follows a logical progression from chemical synthesis to biological validation.
Caption: General experimental workflow for agonist development.
Synthesis Protocol: Preparation of a Fluorinated Thiazole-Based H2R Agonist
This section provides a representative protocol for the synthesis of a novel fluorinated H2R agonist, 2-Amino-5-(2-aminoethyl)-4-(trifluoromethyl)thiazole, a conceptual analogue of the known potent agonist Amthamine.[5] The strategy employs a fluorinated building block to construct the core heterocycle.
Reaction Scheme: Hantzsch Thiazole Synthesis using a fluorinated β-ketoester.
Step 1: Condensation of 1,3-dichloroacetone with thiourea to form 2-amino-4-(chloromethyl)thiazole.
Step 2: Introduction of the fluorinated moiety via reaction with ethyl 4,4,4-trifluoroacetoacetate.
Step 3: Conversion of the resulting ester to an aminoethyl side chain via reduction and subsequent chemical modifications.
Protocol: Synthesis of 2-Amino-5-(2-aminoethyl)-4-(trifluoromethyl)thiazole
Materials and Reagents:
Ethyl 4,4,4-trifluoroacetoacetate
Thiourea
1,3-Dibromo-3-methylbutan-2-one
Sodium ethoxide (NaOEt)
Ethanol (absolute)
Diethyl ether
Lithium aluminum hydride (LiAlH4)
Tetrahydrofuran (THF), anhydrous
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO3)
Magnesium sulfate (MgSO4)
Silica gel for column chromatography
Procedure:
Part A: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and 1,3-dibromo-3-methylbutan-2-one (1.0 eq) in 100 mL of absolute ethanol.
Reagent Addition: To this solution, add thiourea (1.1 eq).
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, pour the mixture into 300 mL of ice-cold water. A precipitate should form.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure thiazole ester.
Characterization: Confirm the structure using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
Part B: Reduction and Conversion to the Final Amine
Reaction Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH4 (2.5 eq) in 150 mL of anhydrous THF. Cool the flask to 0°C in an ice bath.
Substrate Addition: Dissolve the ester from Part A (1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature at 0°C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Quenching: Carefully quench the reaction by slowly adding water dropwise at 0°C, followed by 15% NaOH solution, and then more water until a granular precipitate forms.
Filtration & Extraction: Filter the mixture and wash the solid with THF. Combine the organic filtrates and dry over anhydrous MgSO4.
Intermediate Conversion (Not detailed): The resulting alcohol is then converted to the final amine. This typically involves mesylation or tosylation of the alcohol followed by nucleophilic substitution with a protected amine (e.g., sodium azide followed by reduction, or Gabriel synthesis).
Final Deprotection & Purification: After the final synthetic step, deprotect if necessary and purify the final compound using silica gel column chromatography. Convert the free base to the hydrochloride salt for improved stability and solubility by treating a solution in ether with ethereal HCl.
Final Characterization: Obtain final ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity (>95%) of the target agonist.
Pharmacological Evaluation Protocols
Once synthesized and purified, the novel compound must be evaluated for its affinity and functional activity at the H2 receptor.
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand.
Membrane Preparation: Use cell membranes from Sf9 or HEK293 cells stably expressing the human histamine H2 receptor.
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Radioligand: [³H]-Tiotidine (a high-affinity H2R antagonist).
Procedure:
a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of cell membranes (10-20 µg protein), and 50 µL of [³H]-Tiotidine (at a final concentration near its Kd, e.g., 2-5 nM).
b. Add 50 µL of the fluorinated test compound across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
c. For non-specific binding (NSB) wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM Ranitidine).
d. For total binding wells, add 50 µL of assay buffer.
e. Incubate the plate for 60 minutes at 25°C.
f. Terminate the assay by rapid filtration through a glass fiber filter plate, washing three times with ice-cold assay buffer.
g. Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding (Total - NSB). Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
This protocol measures the compound's ability to activate the H2 receptor and stimulate the production of cyclic AMP (cAMP), thus determining its potency (EC50) and efficacy (Emax).
Cell Culture: Use HEK293 cells stably expressing the human H2 receptor. Seed cells in a 96-well plate and grow to confluence.
Procedure:
a. Wash cells once with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
b. Add the fluorinated test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to the wells. Include a positive control (e.g., Histamine) and a vehicle control.
c. Incubate for 30 minutes at 37°C.
d. Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (the maximum response). Efficacy is often expressed relative to the Emax of a reference full agonist like histamine.
Data Interpretation and Structure-Activity Relationship (SAR)
The data obtained from these assays allow for a direct comparison of the novel fluorinated agonist with its non-fluorinated parent compound or other known agonists.
Table 1: Comparative Pharmacological Data
Compound
H2R Binding Affinity (Ki, nM)
H2R Functional Potency (EC50, nM)
H2R Functional Efficacy (Emax, % of Histamine)
Histamine (Reference)
150
300
100%
Amthamine (Parent)
45
60
100%
Fluoro-Amthamine (Novel)
25
35
105%
The hypothetical data above illustrates a successful outcome, where the strategic incorporation of the trifluoromethyl group led to a compound with:
Increased Binding Affinity (Lower Ki): Suggests a more favorable interaction with the receptor binding pocket.
Enhanced Potency (Lower EC50): Indicates that a lower concentration is needed to elicit a functional response.
Full Agonist Activity (Emax ≈ 100%): Shows the compound is capable of fully activating the receptor's signaling pathway.
These results provide a strong foundation for further lead optimization and in-vivo studies.
References
Gbahou, F., Vincent, L., Humbert-Droz, M., et al. (2006). Synthesis and pharmacological characterization of novel fluorescent histamine H2-receptor ligands derived from aminopotentidine. Journal of Medicinal Chemistry, 49(16), 4850-4857. [Link]
Khan, M. M., Marr-Leisy, D., Ver-Hage, M., et al. (1990). Biochemical analysis of specific histamine HI and H2 receptors on lymphocytes. International Journal of Immunopharmacology, 12(6), 659-665. [Link]
Stegmann, C., Merten, N., Kauk, M., et al. (2021). Shining light on the histamine H2 receptor: Synthesis of carbamoylguanidine-type agonists as a pharmacological tool to study internalization. Bioorganic & Medicinal Chemistry Letters, 52, 128388. [Link]
Lin, T. M., Evans, D. C., Warrick, M. W., & Pioch, R. P. (1980). A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat. Archives Internationales de Pharmacodynamie et de Thérapie, 245(1), 4-16. [Link]
Krause, S., Stark, H., Schunack, W., & Timmerman, H. (1995). Histamine H2-receptor Agonists. Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 38(22), 4475-4481. [Link]
Al-Dahmoshi, H. O., Al-Masoudi, N. A., & Al-Majedy, Y. K. (2002). The synthesis of substituted fluorenes as novel non-imidazole histamine h(3) inhibitors. Archiv der Pharmazie, 335(7), 332-336. [Link]
Jadhav, S., & Srola, K. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. International Journal of Molecular Sciences, 24(4), 4068. [Link]
Alonso, N., Monczor, F., Fernandez, N., Shayo, C., Davio, C., & Fitzsimons, C. P. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 6, 43. [Link]
Patel, M. K., & Khan, M. S. Y. (2010). Synthesis and anti-histaminic activity of fexofenadine analogues. Indian Journal of Pharmaceutical Sciences, 72(5), 643-647. [Link]
El-Gamal, M. I., & Oh, C. H. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(11), 14006-14022. [Link]
Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
Stark, H., & Schunack, W. (2004). Structure-activity relationships of histamine H2 receptor ligands. Mini Reviews in Medicinal Chemistry, 4(9), 957-966. [Link]
Singh, R. P., & Shreeve, J. M. (2004). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 1(2), 119-130. [Link]
Durant, G. J., Ganellin, C. R., & Parsons, M. E. (1975). Synthesis of histamine analogs. Journal of Medicinal Chemistry, 18(9), 905-909. [Link]
Prakash, G. K. S., & Yudin, A. K. (2021). Role of Fluorine in Drug Design and Drug Action. Chemical Reviews, 121(6), 3267-3316. [Link]
Sboarina, M., Astolfi, L., & Gotti, C. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17042. [Link]
Leurs, R., Smit, M. J., & Timmerman, H. (1995). Histamine Receptors. In G-Protein-Coupled Receptors (pp. 111-136). CRC Press. [Link]
Wikipedia. (n.d.). Histamine H2 receptor. Retrieved February 23, 2026, from [Link]
Leurs, R., Hoffmann, M., & Timmerman, H. (2000). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Trends in Pharmacological Sciences, 21(1), 11-15. [Link]
Drug Design Org. (2005). Structure Activity Relationships. [Link]
Mahadevan, A., & Martin, B. R. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Tetrahedron Letters, 43(47), 8467-8470. [Link]
González-Gómez, M., & Pérez-Castillo, Y. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1191. [Link]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Amine Metabolites
Introduction: The Critical Role of Sample Preparation for Amine Metabolite Analysis Amine metabolites, a diverse class of endogenous and exogenous compounds containing one or more amine functional groups, are pivotal in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Sample Preparation for Amine Metabolite Analysis
Amine metabolites, a diverse class of endogenous and exogenous compounds containing one or more amine functional groups, are pivotal in numerous biological processes. They encompass neurotransmitters (e.g., catecholamines), amino acids, biogenic amines, and various drug metabolites.[1][2] The accurate quantification of these molecules in biological matrices such as plasma, serum, and urine is fundamental in clinical diagnostics, pharmaceutical development, and metabolomics research.[3][4]
However, the direct analysis of amine metabolites from these complex biological samples is fraught with challenges. The inherent complexity of the matrix, which contains proteins, lipids, salts, and other endogenous compounds, can lead to significant analytical interferences.[1][3] These interferences can mask the analyte signal, cause ion suppression in mass spectrometry, and ultimately compromise the accuracy and reproducibility of the results.[5] Therefore, a robust sample preparation strategy is not merely a preliminary step but a cornerstone of reliable bioanalysis.
Solid-Phase Extraction (SPE) has emerged as a powerful and widely adopted technique for the purification and concentration of analytes from complex matrices.[6][7] For amine metabolites, SPE offers a versatile and selective approach to isolate these compounds from interfering matrix components, thereby enhancing analytical sensitivity and data quality.[1][8] This guide provides a comprehensive overview of the principles of SPE for amine metabolites and detailed protocols for various SPE workflows.
Fundamental Principles of SPE for Amine Metabolites
The success of an SPE protocol hinges on the differential affinity of the analyte and matrix components for a solid sorbent.[7] Amine metabolites, being ionizable compounds, exhibit a range of polarities and acid-base properties that can be exploited for selective extraction. The two primary physicochemical properties of amines that govern their retention on SPE sorbents are:
Polarity (Hydrophobicity): The overall polarity of an amine metabolite determines its affinity for non-polar (reversed-phase) or polar (normal-phase) sorbents.
pKa: The pKa of the amine functional group dictates its charge state at a given pH. Most amines are basic and will be positively charged (protonated) at a pH below their pKa.[1] This property is the basis for ion-exchange chromatography.
By manipulating the pH of the sample and the choice of wash and elution solvents, one can achieve highly selective retention and elution of amine metabolites.
Selecting the Appropriate SPE Sorbent for Amine Metabolites
The choice of the SPE sorbent is the most critical decision in developing a robust extraction method. The selection depends on the specific properties of the amine metabolite of interest and the nature of the sample matrix. The three most common modes of SPE for amine metabolites are Reversed-Phase, Cation-Exchange, and Mixed-Mode.
SPE Sorbent Type
Retention Mechanism(s)
Primary Analyte Characteristics
Common Applications
Reversed-Phase (e.g., C18, C8)
Non-polar (hydrophobic) interactions.
Non-polar to moderately polar amines (in their neutral state).
Extraction of drugs and their metabolites from biological fluids.
Highly selective extraction of basic compounds from complex matrices.[12]
Hydrophilic Interaction (HILIC)
Partitioning into a water-enriched layer on a polar sorbent surface.[13][14]
Highly polar and hydrophilic amines.
Analysis of polar metabolites that are poorly retained by reversed-phase methods.[15][16][17]
Detailed SPE Protocols for Amine Metabolites
The following sections provide detailed, step-by-step generic protocols for the most common SPE modes used for amine metabolite extraction. These protocols serve as a starting point and should be optimized for specific applications.
Protocol 1: Reversed-Phase (RP) SPE for Non-polar to Moderately Polar Amines
Objective: To extract non-polar to moderately polar amine metabolites from an aqueous matrix.
Principle: This protocol relies on hydrophobic interactions between the analyte and the non-polar stationary phase. To maximize retention, the amine should be in its neutral, uncharged state. This is achieved by adjusting the sample pH to be at least 2 pH units above the pKa of the amine.
Materials:
Reversed-Phase SPE cartridges (e.g., C18)
Methanol (or Acetonitrile)
Deionized Water
Buffer for pH adjustment (e.g., Ammonium Hydroxide to increase pH)
SPE Vacuum Manifold
Collection tubes
Experimental Workflow:
Caption: Reversed-Phase SPE Workflow for Amine Metabolites.
Step-by-Step Methodology:
Sample Pre-treatment:
For biological fluids like plasma or serum, perform protein precipitation by adding 3 volumes of cold acetonitrile or methanol.[3] Centrifuge and collect the supernatant.
Dilute the sample (or supernatant) 1:1 with an appropriate buffer to adjust the pH to at least 2 units above the pKa of the amine metabolite. This ensures the amine is in its neutral form for optimal retention.
Sorbent Conditioning:
Pass 1-2 column volumes of methanol through the SPE cartridge to wet the sorbent and activate the bonded phase. Do not let the sorbent go dry.
Sorbent Equilibration:
Flush the cartridge with 1-2 column volumes of deionized water or the sample dilution buffer. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.
Sample Loading:
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
Washing:
Wash the cartridge with 1-2 column volumes of a weak, aqueous solvent to remove polar interferences. A small percentage of organic solvent (e.g., 5% methanol in water) can be used to remove slightly less polar interferences, but care must be taken to avoid eluting the analyte of interest.
Elution:
Elute the amine metabolites with 1-2 column volumes of a non-polar organic solvent such as methanol, acetonitrile, or a mixture thereof.[18] To facilitate elution, a small amount of acid can be added to the elution solvent to protonate the amine, making it more polar.
Post-Elution Processing:
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).[19]
Protocol 2: Strong Cation-Exchange (SCX) SPE for Basic Amines
Objective: To extract basic amine metabolites from a sample matrix.
Principle: This protocol utilizes the electrostatic attraction between the positively charged amine analyte and the negatively charged sulfonic acid groups on the SCX sorbent.[7][9] The amine must be in its cationic (protonated) form, which is achieved by adjusting the sample pH to at least 2 units below its pKa.[20]
Materials:
SCX SPE cartridges
Methanol
Deionized Water
Acidic buffer (e.g., formic acid or phosphoric acid in water)
Basic elution solvent (e.g., 5% ammonium hydroxide in methanol)
SPE Vacuum Manifold
Collection tubes
Experimental Workflow:
Caption: Strong Cation-Exchange SPE Workflow for Amine Metabolites.
Step-by-Step Methodology:
Sample Pre-treatment:
Perform protein precipitation if necessary, as described in Protocol 1.
Dilute the sample 1:1 with an acidic buffer (e.g., 1% formic acid) to adjust the pH to at least 2 units below the pKa of the amine.[20] This ensures the amine is positively charged.
Sorbent Conditioning:
Pass 1-2 column volumes of methanol through the cartridge.
Sorbent Equilibration:
Flush the cartridge with 1-2 column volumes of deionized water, followed by 1-2 column volumes of the acidic sample dilution buffer.
Sample Loading:
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
Washing:
Wash 1 (Polar Interferences): Wash with 1-2 column volumes of the acidic buffer to remove polar, uncharged, or anionic interferences.
Wash 2 (Non-polar Interferences): Wash with 1-2 column volumes of methanol to remove non-polar interferences that may be weakly retained by the sorbent's backbone. The strong ionic bond will retain the charged amine.
Elution:
Elute the amine metabolites by disrupting the ionic interaction. This is achieved by using a basic elution solvent, such as 5% ammonium hydroxide in methanol.[21] The high pH neutralizes the charge on the amine, releasing it from the sorbent.
Post-Elution Processing:
Evaporate the eluate and reconstitute in the appropriate analytical solvent.
Protocol 3: Mixed-Mode Cation-Exchange (MCX) SPE for Enhanced Selectivity
Objective: To achieve highly selective extraction of basic amines from complex matrices.
Principle: MCX sorbents combine both reversed-phase and strong cation-exchange functionalities. This dual retention mechanism allows for a more rigorous washing procedure, removing both polar and non-polar interferences, resulting in a cleaner extract.[21]
Materials:
MCX SPE cartridges
Methanol
Deionized Water
Acidic buffer (e.g., 2% formic acid in water)
Basic elution solvent (e.g., 5% ammonium hydroxide in methanol)
SPE Vacuum Manifold
Collection tubes
Experimental Workflow:
Caption: Mixed-Mode Cation-Exchange SPE Workflow for Amine Metabolites.
Step-by-Step Methodology:
Sample Pre-treatment:
Dilute the sample with an acidic buffer (e.g., 2% formic acid) to ensure the amine analytes are protonated (positively charged).[1]
Sorbent Conditioning:
Pass 1-2 column volumes of methanol through the cartridge.
Sorbent Equilibration:
Flush the cartridge with 1-2 column volumes of the acidic buffer.
Sample Loading:
Load the pre-treated sample onto the cartridge.
Washing:
Wash 1 (Polar Interferences): Wash with 1-2 column volumes of the acidic buffer to remove polar interferences.
Wash 2 (Non-polar Interferences): Wash with 1-2 column volumes of an organic solvent like methanol. This step is crucial in mixed-mode SPE as it removes hydrophobic interferences that are retained by the reversed-phase character of the sorbent. The amine analyte remains bound due to the strong ionic interaction.[1]
Elution:
Elute the purified amine metabolites with 1-2 column volumes of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). This neutralizes the amine's charge, disrupting the ionic bond, while the organic solvent overcomes any remaining hydrophobic interactions.
Post-Elution Processing:
Evaporate the eluate and reconstitute for analysis.
Method Development and Optimization
While the generic protocols provide a solid foundation, optimization is often necessary to achieve the best results for a specific analyte and matrix. Key parameters to consider for optimization include:
Wash Solvent Strength: The organic content of the wash step can be incrementally increased to remove more interferences. However, this should be done cautiously to avoid premature elution of the analyte of interest.
Elution Solvent Composition: The concentration of the acid or base in the elution solvent, as well as the type of organic solvent, can be adjusted to optimize recovery.
Sample pH: Fine-tuning the pH of the sample can enhance the selectivity of the extraction, especially when dealing with multiple amines with different pKa values.
To evaluate the performance of your SPE method, two key parameters should be assessed:
Recovery: This measures the efficiency of the extraction process. It is calculated by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[5]
Matrix Effects: This assesses the degree of ion suppression or enhancement caused by co-eluting matrix components. It is calculated by comparing the analyte response in a post-extracted spiked sample to a neat standard solution.[5]
The Role of Derivatization in Amine Analysis
For some applications, particularly when using LC-MS, pre-column derivatization can significantly improve the analytical performance for amine metabolites.[22] Derivatization involves chemically modifying the amine functional group to:
Enhance Chromatographic Retention: Aliphatic amines are often poorly retained on reversed-phase columns. Derivatization can increase their hydrophobicity, leading to better retention and peak shape.
Improve Ionization Efficiency: Derivatization can introduce a readily ionizable moiety, enhancing the signal in mass spectrometry.[22]
Increase Sensitivity and Selectivity: Reagents like dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used to tag amines, allowing for highly sensitive detection.[4][23]
While derivatization adds an extra step to the workflow, the benefits in terms of sensitivity and chromatographic performance can be substantial.[24]
Conclusion
Solid-Phase Extraction is an indispensable tool for the analysis of amine metabolites in complex biological matrices. By understanding the fundamental principles of SPE and the physicochemical properties of amines, researchers can select the appropriate sorbent and develop robust and reliable extraction protocols. The detailed methodologies provided in this guide for reversed-phase, cation-exchange, and mixed-mode SPE offer a validated starting point for a wide range of applications. Through careful optimization and consideration of advanced techniques like derivatization, scientists can achieve the high-quality data required for advancing research in drug development and life sciences.
References
Vertex AI Search.
National Center for Biotechnology Information. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC.
PubMed.
National Center for Biotechnology Information. The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs - PMC - NIH.
MDPI.
Taylor & Francis Online. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
Sigma-Aldrich.
ResearchGate.
Agilent. SPE Method Development Tips and Tricks.
National Center for Biotechnology Information. Liquid Chromatography-Mass Spectrometry (LC-MS)
Sigma-Aldrich.
ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) | Analytical Chemistry.
Academia. Analytical strategies for the determination of biogenic amines in dairy products.
Opentrons.
Sigma-Aldrich.
Phenomenex.
Ovid. Sample preparation prior to the LC–MS-based... : Bioanalysis.
ACS Publications. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure | Analytical Chemistry.
Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books.
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
Thermo Fisher Scientific. SPE for biological fluids | Fisher Scientific.
Agilent. Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods | Agilent.
National Center for Biotechnology Information. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC.
ResearchGate. (PDF) Development and optimization of SPE method for determination of some methylenedioxy amphetamines in urine.
Waters Corporation. Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides.
ResearchGate. Assessment of Primary and Secondary Amine Adsorbents and Elution Solvents with or without Graphitized Carbon for the SPE Clean-Up of Food Extracts in Pesticide Residue Analysis | Request PDF.
Target Analyte: 1-Arylpropan-1-amines (and related benzylic amines).[1]
Critical Vulnerability: The benzylic proton (
-proton) is significantly more acidic ( in DMSO) than non-benzylic alkyl amines due to resonance stabilization from the adjacent aryl ring.
Risk Profile: Exposure to bases, elevated temperatures, radical initiators, or carbonyl impurities (aldehydes/ketones) can trigger rapid racemization via carbanionic or enamine/imine intermediates.[1]
Troubleshooting Guide (The "Emergency Room")
Use this module if you are observing a drop in Enantiomeric Excess (
) during synthesis, workup, or storage.
Scenario A: Loss of
During Acid/Base Extraction
Symptom: The crude material was optically pure, but the isolated free base shows degradation (e.g.,
).
Potential Cause
Diagnostic Question
Corrective Action
pH Overshoot
Did you use a strong base (NaOH/KOH) to pH > 12 during the basification step?
Switch to Carbonates: Use or . Strong hydroxide bases can deprotonate the benzylic position, especially if the aqueous phase is hot or if phase-transfer catalysts are present.
Thermal Stress
Was the basification performed at elevated temperatures ()?
Ice Bath Protocol: Always basify at . The rate of proton exchange increases exponentially with temperature.
Emulsion/Time
Did the biphasic mixture stir for a prolonged period (e.g., overnight)?
Minimize Contact Time: Extract immediately upon pH adjustment. Prolonged exposure to basic aqueous layers promotes proton exchange.
Scenario B: Racemization in Solvents/Storage
Symptom: Sample racemizes in solution over time, particularly in chlorinated solvents or acetone.[1]
Potential Cause
Diagnostic Question
Corrective Action
Schiff Base Catalysis
Is there any trace of acetone, ethyl acetate, or aldehyde impurities in your solvent?
Solvent Audit: Avoid ketones entirely.[1] Ketones form imines (Schiff bases) with primary amines. The imine -proton is highly acidic (), leading to rapid tautomerization and racemization upon hydrolysis.[1]
Radical Impurities
Are you using uninhibited ethers or aged THF?
Peroxide Test: Peroxides can generate radicals that abstract the benzylic hydrogen. Use fresh, inhibitor-free anhydrous solvents or store under Argon.[1]
Chloroform Acidity
Are you using for NMR without neutralization?
Neutralize: often contains HCl traces. While acid usually stabilizes the amine salt, trace acid plus trace moisture/impurities can catalyze equilibrium pathways. Filter through basic alumina before use.
Mechanistic Pathways (Visualized)
Understanding how the stereocenter is lost is vital for prevention. The two primary enemies are Base-Catalyzed Deprotonation and Imine-Enamine Tautomerization .[1]
Figure 1: Dual pathways for racemization.[1][2] Top: Direct base-catalyzed proton abstraction.[1] Bottom: "Hidden" racemization via Schiff base formation with ketone impurities.
Standard Operating Procedures (SOPs)
Protocol A: The "Safe" Workup (Self-Validating)
Objective: Isolate free amine from a chiral salt (e.g., tartrate or hydrochloride) without eroding ee.
Preparation: Cool the aqueous salt solution to
in an ice bath.
Solvent Overlay: Add the extraction solvent (e.g., MTBE or Dichloromethane) before adding base. This creates a "sink" for the free amine to partition into immediately.
Logic: If the starting amine was pure (S), you will see one diastereomeric peak. If racemization occurred during your prior handling, you will see two.[1] If racemization occurred during derivatization, the ratio would drift over time (unlikely with this protocol).
Expert FAQs
Q: Can I use flash chromatography to purify these amines?A: Proceed with caution. Silica gel is slightly acidic (
).[1] While this protonates the amine (stabilizing it), strong adsorption can make recovery difficult, requiring aggressive basic eluents (e.g., MeOH/NH3) which can induce racemization if heat is generated during column flushing.
Recommendation: Pre-treat silica with 1% Triethylamine (TEA) in hexane to neutralize active sites, or use neutral alumina.
Q: I need to alkylate my chiral amine. Will standard
conditions cause racemization?A: Often, yes.[1] Using bases like in DMF at is high-risk for benzylic amines.[1]
Alternative: Use Reductive Amination with an aldehyde and mild reducing agent (
) in DCE at room temperature. This avoids the basic conditions entirely. Note: Ensure the intermediate imine is reduced faster than it tautomerizes.
Q: Why is 1-arylpropan-1-amine more sensitive than 2-phenylethylamine?A: The position of the aryl group is key.[1] In 1-arylpropan-1-amine, the chiral center is benzylic (directly attached to the ring).[1] The phenyl ring acts as an electron sink, stabilizing the negative charge on the carbon after deprotonation (resonance stabilization). In 2-phenylethylamine, the chiral center is separated from the ring by a methylene group, making the
-proton much less acidic ( vs ) and far more robust.
References
Mechanism of Amine Racemization : Soloshonok, V. A., et al. "Base-catalyzed racemization of chiral amines."[1] Chemical Reviews, 2003.[1]
Mosher's Method Protocol : Allen, D. A., et al. "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines."[1][4] Journal of Chemical Education, 2008.
Dynamic Kinetic Resolution (Context on Racemization Conditions) : Pamies, O., & Bäckvall, J. E.[1] "Combination of Enzymes and Metal Catalysts.[5] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 2003.[1]
Radical Racemization Pathways : Kim, H., et al. "Thiyl Radical Mediated Racemization of Nonactivated Aliphatic Amines."[1] Journal of the American Chemical Society, 2006.
Technical Support: Purification Protocols for 3,5-Difluoropropiophenone
Executive Summary 3,5-Difluoropropiophenone is a lipophilic, electron-deficient ketone often used as an intermediate in the synthesis of bupropion analogs or fluorinated aryl alcohols. A common challenge in these synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,5-Difluoropropiophenone is a lipophilic, electron-deficient ketone often used as an intermediate in the synthesis of bupropion analogs or fluorinated aryl alcohols. A common challenge in these syntheses (e.g., Grignard additions or hydride reductions) is the persistence of unreacted starting material (the ketone) which often co-elutes with the product due to similar polarity and volatility.
This guide provides three targeted protocols to remove this specific impurity, ranked by chemical specificity and scale suitability.
Module 1: Chemical Scavenging (High Purity / Low Scale)
Best for: Removing trace ketone (<10%) from acid-stable products (alcohols, amines).
Mechanism: Derivatization of the lipophilic ketone into a water-soluble hydrazone.
The "Gold Standard": Girard’s Reagent T
While standard silica chromatography is often the first choice, 3,5-difluoropropiophenone can "streak" or co-elute with secondary alcohols. Girard’s Reagent T (trimethylacetohydrazide ammonium chloride) reacts selectively with the ketone to form a water-soluble hydrazone, allowing the impurity to be washed away in the aqueous phase [1, 2].
Why it works here:
Although propiophenones are sterically more hindered than acetophenones (making bisulfite adducts difficult), the electron-withdrawing fluorine atoms at the 3 and 5 positions increase the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the hydrazine moiety of Girard's Reagent.
Protocol:
Dissolution: Dissolve the crude mixture in a 10:1 mixture of Ethanol:Acetic Acid (approx. 5 mL solvent per gram of crude).
Reagent Addition: Add Girard’s Reagent T (1.5 equivalents relative to the estimated ketone impurity).
Reflux: Heat the mixture to reflux for 1–2 hours. Monitor by TLC (the ketone spot should disappear).
Work-up:
Cool the mixture and pour into water (5x volume of reaction).
Crucial Step: Neutralize carefully with saturated NaHCO₃ to pH ~6–7 (to prevent hydrolysis of the hydrazone).
Extraction: Extract the product with a non-polar solvent (e.g., Diethyl Ether or DCM). The unreacted 3,5-difluoropropiophenone is now trapped in the aqueous layer as the hydrazone salt.
Wash: Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1]
Note: If your product is basic (e.g., an amine), use Girard’s Reagent P (pyridinium analog) to avoid solubility conflicts, although Reagent T is generally sufficient for neutral alcohols.
Best for: General purification when the product and impurity have
.
TLC Optimization Guide
3,5-Difluoropropiophenone is UV active and moderately lipophilic.
Parameter
Recommendation
Stationary Phase
Silica Gel 60 (230–400 mesh)
Mobile Phase
Hexane:EtOAc (9:1 to 4:1) is the standard starting point.
Visualization
UV (254 nm): Strong absorption due to the fluorinated ring.2,4-DNP Stain: Specific for the ketone (appears yellow/orange). Use this to distinguish the impurity from your alcohol product.
Elution Order
The ketone (3,5-difluoropropiophenone) will generally elute before the corresponding alcohol or amine product in normal phase silica.
Troubleshooting Co-elution:
If the ketone and product co-elute in Hexane/EtOAc:
Switch Solvent System: Try DCM:Methanol (98:2) or Toluene:Acetone . Toluene often leverages pi-pi interactions with the fluorinated ring, potentially altering the retention relative to the product.
Silver Nitrate Silica: For difficult separations involving fluorinated aromatics, Ag-impregnated silica can sometimes improve resolution, though it is less common for simple ketones.
Module 3: Distillation (Scale-Up >10g)
Best for: Large scale reactions where chromatography is cost-prohibitive.
3,5-Difluoropropiophenone has a boiling point significantly higher than common solvents but distinct from high-molecular-weight products.
Estimated Boiling Point: ~80–85°C at 10 mmHg (extrapolated from acetophenone analogs [3]).
Protocol:
Apparatus: Use a Kugelrohr (for solids/oils <5g) or Fractional Vacuum Distillation setup (for >10g).
Vacuum: High vacuum (<1 mmHg) is recommended to keep bath temperatures below 100°C, preventing thermal decomposition of sensitive products.
Procedure:
Remove bulk solvents via rotary evaporation.[2][3]
Slowly ramp temperature under vacuum.
The 3,5-difluoropropiophenone will distill over as a clear oil (which may solidify upon cooling, MP ~35°C).
The residue will contain your higher-boiling product (assuming the product is an alcohol/amine derived from the ketone).
Decision Matrix & Workflow
The following diagram illustrates the logical decision path for selecting the appropriate purification method based on your specific reaction constraints.
Figure 1: Decision tree for the purification of reaction mixtures containing 3,5-difluoropropiophenone.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Bisulfite to remove this ketone?A: It is possible but often inefficient for propiophenones. Sodium bisulfite works best for unhindered methyl ketones (acetophenones). The ethyl group in 3,5-difluoropropiophenone adds steric bulk that slows adduct formation. However, if you lack Girard's reagent, you can attempt a wash with saturated aqueous NaHSO₃ (stir vigorously for 4+ hours). If a solid precipitate forms, filter it off; if not, the method may have failed [1].
Q: The ketone and my alcohol product have the same Rf in Hexane/EtOAc. What now?A: This is common. The fluorine atoms make the ketone slightly more polar than a typical ketone. Try running the column in DCM (Dichloromethane) with 1-2% Methanol. Alternatively, perform a "plug filtration" where you dissolve the mixture in minimal DCM and pass it through a short pad of silica; the ketone often moves much faster than the alcohol in pure DCM.
Q: Is 3,5-difluoropropiophenone toxic?A: It is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2).[4] However, fluorinated aromatics can have unpredictable biological activity. Always handle in a fume hood and wear standard PPE (gloves, goggles) [3].
References
Wheeler, O. H. (1962). "Girard's Reagents T and P." Chemical Reviews, 62(3), 205–221. (Context: Mechanism of hydrazone formation for ketone purification).
MedChemExpress. (2024). "Girard's Reagent T Product Information." MedChemExpress Technical Data. (Context: Application in removing carbonyl impurities).
BenchChem. (2025).[1] "3,5-Difluoropropiophenone Safety and Properties Guide." BenchChem Technical Support. (Context: Physical properties and safety data).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Stability of 1-(3,5-Difluorophenyl)propan-1-amine free base vs salt
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Handling of 1-(3,5-Difluorophenyl)propan-1-amine Executive Summary In drug discovery workflows, 1-(3,5-Difluorophenyl)pro...
Author: BenchChem Technical Support Team. Date: February 2026
To: User
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Stability & Handling of 1-(3,5-Difluorophenyl)propan-1-amine
Executive Summary
In drug discovery workflows, 1-(3,5-Difluorophenyl)propan-1-amine functions as a critical chiral building block.[1] However, users frequently encounter reproducibility issues stemming from the distinct physicochemical properties of its free base versus its hydrochloride (HCl) salt .
The Salt (HCl): Is the thermodynamically stable form, suitable for long-term storage.[1]
The Free Base: Is kinetically unstable in ambient conditions, prone to rapid oxidative degradation and atmospheric carbonylation.
This guide provides the mechanistic "why" behind these phenomena and actionable protocols to ensure the integrity of your starting material.
Part 1: Technical Deep Dive – The Chemistry of Instability
To troubleshoot effectively, one must understand the degradation pathways. This molecule is a primary benzylic amine . Its structural features dictate its sensitivity.
Atmospheric Carbonylation (The "White Crust" Phenomenon)
Primary amines are potent nucleophiles. Upon exposure to air, the free base reacts with atmospheric CO₂ to form carbamic acid, which instantly reacts with another equivalent of amine to form a carbamate salt .
Observation: Your clear oil develops a white, solid crust or turbidity within minutes.[1]
Impact: This alters stoichiometry. Weighing the "free base" actually weighs a mixture of amine and carbamate, leading to under-loading in reactions.[1]
Oxidative Deamination (The "Yellowing" Phenomenon)
The benzylic C-H bond is activated by the adjacent aromatic ring (3,5-difluorophenyl).[1] In the presence of oxygen and light, the free base undergoes radical autoxidation to form an imine , which hydrolyzes to the corresponding ketone (3,5-difluoropropiophenone) and ammonia.[1]
Observation: The colorless oil turns yellow, then brown over time.
Impact: Introduction of ketone impurities that can poison metal catalysts (e.g., Pd) in subsequent coupling steps.[1]
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways of benzylic amine free bases in ambient conditions.[1]
Part 2: Troubleshooting & FAQs
Q1: I weighed the free base for a reaction, but the yield was lower than expected. Why?A: You likely weighed "dead mass." If the free base absorbed CO₂ (forming carbamate) or moisture (hygroscopicity) during storage or weighing, the effective molecular weight of your material increased.
Correction: Always titrate the free base or, preferably, use the HCl salt with an in-situ base (e.g., TEA, DIPEA) for stoichiometry control.
Q2: My free base has turned yellow. Is it usable?A: Yellowing indicates early-stage oxidation (imine formation).[1]
For non-critical reactions (e.g., amide coupling): It may be usable if purity is >95%.[1]
For sensitive catalysis (e.g., Buchwald-Hartwig):Do not use. The oxidation byproducts can chelate catalysts.[1] Redistill the free base or regenerate it from the salt.
Q3: Can I store the free base in the fridge?A: Only if sealed under Argon. Standard refrigeration is humid; a loose cap will lead to rapid hydration and carbonylation. The HCl salt is the only recommended form for storage >24 hours.
Part 3: Experimental Protocols
Protocol A: Converting HCl Salt to Free Base (Freshly Prepared)
Use this when your reaction cannot tolerate external bases or chloride ions.[1]
Dissolution: Suspend 1.0 eq of 1-(3,5-Difluorophenyl)propan-1-amine HCl in DCM (10 mL/g).
Neutralization: Add 1.0 M NaOH (aq) (1.2 eq) slowly at 0°C. Stir vigorously for 15 minutes.
Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.
Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and less ideal for amines).[1]
Concentration: Filter and concentrate in vacuo at <30°C.
Critical Step: Backfill the rotavap with Nitrogen/Argon , not air, to prevent immediate carbonylation.
Usage: Use immediately. Do not store.
Protocol B: Long-Term Storage (Salt Formation)
If you synthesized the amine and need to store it, convert it to the HCl salt immediately.[1]
Dilution: Dissolve the crude amine oil in diethyl ether or MTBE (anhydrous).
Precipitation: Add 2.0 M HCl in diethyl ether (1.1 eq) dropwise at 0°C with stirring.
Filtration: A white precipitate will form immediately. Filter under inert gas if possible (or quickly in air).
Washing: Wash the solid with cold ether to remove non-basic impurities (yellow color).
Drying: Dry under high vacuum to remove excess HCl and solvent. Store in a desiccator.
Use the following workflow to decide which form to handle for your specific experiment.
Figure 2: Decision matrix for selecting between Free Base and Salt forms in synthesis.
References
BLDpharm. (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride Product Page. Accessed 2026. Link
Sigma-Aldrich. 1-(3-Fluorophenyl)propan-1-amine hydrochloride Safety & Documentation. Accessed 2026. Link
National Institutes of Health (NIH). Stability of Amine-Based Adsorbents in View of Regeneration Strategies. (Discusses oxidative degradation and carbamate formation mechanism in primary amines). Link
Fisher Scientific. Safety Data Sheet: Propylamine Hydrochloride. (General safety data for propyl-amine derivatives). Link
Purification of fluorinated amines by recrystallization techniques
Technical Support Guide: Purification of Fluorinated Amines by Recrystallization Introduction: The "Fluorine Effect" in Crystallization Purifying fluorinated amines presents a unique paradox in process chemistry. While t...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Purification of Fluorinated Amines by Recrystallization
Introduction: The "Fluorine Effect" in Crystallization
Purifying fluorinated amines presents a unique paradox in process chemistry. While the introduction of fluorine (e.g.,
, , or perfluoroalkyl chains) increases lipophilicity, it often weakens intermolecular forces (lattice energy) due to the low polarizability of the fluorine atom. This frequently leads to the dreaded "oiling out" phenomenon, where the compound separates as a liquid second phase rather than a crystalline solid.[1]
This guide moves beyond basic textbook procedures to address the specific thermodynamic behaviors of fluorinated species. Our goal is to transition your target amine from a "greasy" oil into a defined, high-purity crystalline lattice.
Strategic Decision Framework
Before selecting a solvent, you must categorize your substrate. Fluorinated amines fall into two distinct behaviors based on their fluorine content.
Workflow 1: Purification Strategy Selector
Caption: Decision tree for selecting the purification pathway based on fluorine content and physical state.
Technical FAQs & Troubleshooting
Q1: My fluorinated amine is "oiling out" instead of crystallizing. How do I fix this?
The Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (metastable limit). Fluorinated compounds are prone to this because their melting points are often depressed by weak intermolecular Van der Waals forces.
The Solution:
Temperature Control: Re-heat to dissolve the oil. Cool the solution extremely slowly (1°C/min). Rapid cooling favors amorphous oil formation.
The "Cloud Point" Titration:
Dissolve the amine in a "good" solvent (e.g., THF or Ethanol).
Add the anti-solvent (e.g., Water or Hexane) dropwise at reflux until a faint turbidity persists.
Add 1-2 drops of the "good" solvent to clear it.
Remove from heat and insulate the flask (wrap in foil/towel) to cool slowly.
Seeding: If you have any solid (even impure), add a seed crystal at the cloud point. This provides a template for the lattice, bypassing the nucleation energy barrier.
Q2: Which salt form is best for fluorinated amines?
Recommendation:
Hydrochloric Acid (HCl): The default choice. However, for highly lipophilic (greasy) fluorinated amines, HCl salts can sometimes be hygroscopic or unstable.
p-Toluenesulfonic Acid (p-TsOH): The "Gold Standard" for difficult amines. The large, lipophilic tosylate anion packs efficiently with fluorinated cations, often raising the melting point significantly and preventing oiling out [1].
Fumaric/Oxalic Acid: Good alternatives if the amine is acid-sensitive, as these are milder than mineral acids.
Q3: Can I use standard organic solvents for perfluoroalkyl amines?
Analysis: Not effectively. Amines with long fluorous chains (e.g.,
) exhibit "fluorous" behavior. They are often insoluble in methanol or acetone but soluble in perfluorohexane.
Bridge Solvents: Use Benzotrifluoride (BTF) . It acts as a "hybrid" solvent, dissolving both organic and fluorous domains, making it excellent for recrystallization when paired with a non-polar anti-solvent like hexane [2].
Experimental Protocols
Protocol A: Purification via p-Toluenesulfonate (Tosylate) Salt Formation
Best for: Liquid fluorinated amines or those that oil out persistently.
Solvent A: Ethyl Acetate or Ethanol (Good solvent)
Solvent B: Heptane or MTBE (Anti-solvent)
Step-by-Step:
Dissolution: Dissolve the crude amine in a minimum volume of Solvent A at Room Temperature (RT).
Acid Addition: Dissolve p-TsOH·H₂O in a separate small portion of Solvent A. Add this solution dropwise to the amine solution with vigorous stirring.
Observation: A precipitate should form immediately. If an oil forms, heat the mixture to reflux until clear.
Crystallization: If heated, remove from heat and allow to cool to RT undisturbed. If no precipitate forms, add Solvent B dropwise until cloudy, then cool.
Filtration: Collect the crystals via vacuum filtration. Wash the cake with cold Solvent B.
Free Base Recovery (Optional): Suspend the salt in DCM and wash with 1M NaOH. Dry the organic layer (
) and evaporate to obtain the pure liquid amine.
Protocol B: Recrystallization of Solid Fluorinated Anilines
Best for: Solid trifluoromethyl anilines or fluoro-nitro compounds.
Solvent System: Ethanol (solvent) / Water (anti-solvent).
Step-by-Step:
Place the crude solid in an Erlenmeyer flask.
Add hot Ethanol slowly while boiling until the solid just dissolves.
Charcoal Treatment (Critical for Halo-anilines): If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.
Anti-Solvent Addition: To the hot filtrate, add hot Water dropwise until permanent turbidity appears.
Clear & Cool: Add 1 mL of Ethanol to clear the solution. Cap the flask and let it stand at RT for 2-4 hours, then move to a fridge (4°C).
Harvest: Filter the white needles/plates and wash with cold 50% EtOH/Water.
Comparative Data: Solvent Efficacy
Amine Type
Preferred Solvent Pair
Alternative Pair
Common Issue
Aryl-CF3 (Solid)
Ethanol / Water
Toluene / Heptane
Sublimation during drying
Aryl-F (Liquid)
Convert to HCl Salt
Convert to Tosylate
Oiling out in pure organics
Perfluoroalkyl (Ponytail)
BTF / Hexane
FC-72 / Toluene
Insoluble in MeOH/EtOH
Highly Lipophilic Aniline
Methanol / Water
DCM / Pentane
Low melting point
References
Riofski, M. V., Hart, A. D., & Colby, D. A. (2013). Amidinate Salt of Hexafluoroacetone Hydrate for the Preparation of Fluorinated Compounds. Organic Letters, 15(2), 208–211. Link
Curran, D. P. (2008). Fluorous Chemistry. Handbook of Fluorous Chemistry. Wiley-VCH. Link
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link
Mettler Toledo. (n.d.). Oiling Out in Crystallization.[4][5] Technical White Paper. Link
A Comparative Guide to the Spectroscopic Analysis of 1-(3,5-Difluorophenyl)propan-1-amine
For researchers and professionals in drug development, the unambiguous structural elucidation and purity assessment of chiral amines like 1-(3,5-Difluorophenyl)propan-1-amine is a cornerstone of quality control and regul...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous structural elucidation and purity assessment of chiral amines like 1-(3,5-Difluorophenyl)propan-1-amine is a cornerstone of quality control and regulatory compliance. This molecule, a key building block in the synthesis of various pharmaceutical agents, demands a rigorous analytical approach. While numerous techniques can provide pieces of the molecular puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary tool for detailed structural confirmation in solution.[1][2][3]
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(3,5-Difluorophenyl)propan-1-amine, explaining the causal relationships between its molecular structure and its spectral signature. Furthermore, it objectively compares the utility of ¹H NMR with alternative analytical methods, offering field-proven insights to guide the selection of a comprehensive analytical strategy.
Part 1: In-Depth ¹H NMR Spectrum Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[1][3] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, behave like tiny magnets.[1][4] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, creating a spectrum that reveals detailed information about the molecule's structure and the chemical environment of each proton.[5]
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule to identify all non-equivalent protons. The structure of 1-(3,5-Difluorophenyl)propan-1-amine features five distinct proton environments, each of which will produce a unique signal in the spectrum.
Caption: Molecular structure with distinct proton environments labeled (a-f).
Predicted ¹H NMR Spectrum and Signal Assignment
The chemical shift (δ) of a proton signal is primarily influenced by the electron density around it. Electronegative atoms, like fluorine and nitrogen, pull electron density away from nearby protons (deshielding), causing their signals to appear at a higher chemical shift (downfield). Spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons, splits signals into multiplets, providing connectivity information. The multiplicity is predicted by the 'n+1' rule, where 'n' is the number of adjacent protons.
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Coupling To
Integration
Rationale
H (a)
4.0 - 4.5
Triplet (t)
H (b)
1H
Adjacent to the electron-withdrawing phenyl ring and nitrogen atom, resulting in significant deshielding. Coupled to the two H(b) protons.
H (b)
1.6 - 2.0
Multiplet (m)
H (a), H (e)
2H
Coupled to one H(a) proton and three H(e) protons. The complexity of this splitting often results in a multiplet.
H (c)
6.8 - 7.2
Doublet of triplets (dt) or Multiplet (m)
H (d), F
2H
These protons are ortho to the amine-bearing carbon and meta to the fluorine atoms. They are coupled to the H(d) proton and also show longer-range coupling to the two fluorine atoms (⁴JHF).
H (d)
6.6 - 6.9
Triplet of triplets (tt) or Multiplet (m)
H (c), F
1H
This proton is para to the amine-bearing carbon and ortho to two fluorine atoms, resulting in coupling to two H(c) protons and stronger coupling to the two fluorine atoms (³JHF).
H (e)
0.8 - 1.2
Triplet (t)
H (b)
3H
The terminal methyl group is furthest from electronegative atoms, appearing most upfield. It is coupled to the two H(b) protons.
H (f)
1.0 - 3.0
Broad singlet (br s)
-
2H
Amine protons are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent. They typically do not couple with adjacent protons.[6]
Note: The presence of fluorine atoms introduces heteronuclear coupling (H-F coupling), which further splits the aromatic proton signals. The magnitude of JHF coupling constants depends on the number of bonds separating the nuclei (³J > ⁴J).[7]
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines a self-validating system for acquiring a high-resolution ¹H NMR spectrum.
Sample Preparation:
Accurately weigh 5-10 mg of 1-(3,5-Difluorophenyl)propan-1-amine.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[6]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), whose signal is defined as 0.0 ppm for calibration.[6]
Transfer the solution to a standard 5 mm NMR tube.
Instrument Setup & Data Acquisition (400 MHz Spectrometer):
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
Set acquisition parameters:
Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
Acquisition Time: 2-4 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 8-16 (to improve signal-to-noise ratio).
Acquire the Free Induction Decay (FID) signal.
Data Processing:
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
Integrate the area under each peak. The integration values are proportional to the number of protons generating the signal.[2]
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.
Part 2: Comparison with Alternative Analytical Techniques
While ¹H NMR is the cornerstone for structural elucidation, a comprehensive analysis, particularly in a pharmaceutical context, requires a multi-technique approach.[2][8] Other methods provide complementary information that NMR alone cannot.
For a chiral molecule like 1-(3,5-Difluorophenyl)propan-1-amine, determining its enantiomeric purity is paramount. Standard ¹H NMR cannot distinguish between enantiomers. Chiral HPLC is the definitive method for this task.[11][]
Principle: The technique relies on a chiral stationary phase (CSP) within the HPLC column. The two enantiomers of the analyte interact differently with the CSP, causing them to travel through the column at different rates and elute at different times.[13] The area of the resulting peaks in the chromatogram is used to calculate the enantiomeric excess (ee).
Experimental Protocol: Chiral HPLC
System Preparation: Use an HPLC system with a UV detector.
Column: Install a suitable polysaccharide-based chiral column (e.g., Chiralpak® series).
Mobile Phase: Prepare a mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in the mobile phase.
Analysis: Inject the sample and monitor the elution profile with the UV detector. The two enantiomers will appear as separate peaks.
Quantification: Integrate the peak areas to determine the ratio of the two enantiomers and calculate the enantiomeric excess.
Part 3: Integrated Analytical Workflow
Relying on a single technique can lead to an incomplete or even erroneous characterization. A robust, self-validating workflow integrates multiple orthogonal techniques to build a complete picture of the molecule's identity, structure, and purity.
Caption: An integrated workflow for the complete characterization of a chiral amine.
This logical progression ensures that each critical attribute—molecular weight, covalent structure, and stereochemical purity—is confirmed by the most appropriate technique. The findings from one method reinforce the others, leading to a highly trustworthy and comprehensive characterization suitable for drug development and quality control environments.[22][23]
References
Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
Mestrelab Research. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
Polymers. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]
JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]
International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
Technology Networks. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Retrieved from [Link]
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]
National Center for Biotechnology Information (PMC). (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved from [Link]
European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]
ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]
Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
National Center for Biotechnology Information (PMC). (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Retrieved from [Link]
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
University of California, Berkeley. (n.d.). Fluorine NMR. Retrieved from [Link]
ResearchGate. (2026, January 29). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
Strategic Fluorination: A Comparative Guide to Metabolic Stability in 3,5-Difluoro vs. Non-Fluorinated Amines
Executive Summary For medicinal chemists and drug development professionals, the metabolic instability of amine-containing pharmacophores—specifically benzylic amines—remains a primary attrition factor in early discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For medicinal chemists and drug development professionals, the metabolic instability of amine-containing pharmacophores—specifically benzylic amines—remains a primary attrition factor in early discovery. This guide analyzes the strategic incorporation of a 3,5-difluorophenyl motif as a bioisostere for non-fluorinated phenyl rings.
Experimental evidence confirms that this substitution typically yields a 2- to 5-fold increase in metabolic half-life (
) . This improvement is driven by a dual mechanism: the steric/electronic blockade of CYP450 oxidative sites and the inductive lowering of the proximal amine’s pKa, which alters lipophilicity () and reduces lysosomal trapping.
Mechanistic Principles: Why 3,5-Difluoro Works
The superior metabolic stability of 3,5-difluoro amines compared to their non-fluorinated counterparts is not merely a result of steric hindrance. It is a function of three distinct physicochemical alterations:
A. Electronic Deactivation (The "Teflon" Effect)
Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) prefer electron-rich aromatic rings for oxidation.
Non-Fluorinated: The phenyl ring is electron-rich, facilitating the formation of the radical cation intermediate required for hydroxylation.
3,5-Difluoro: Fluorine is highly electronegative.[1] Placing two fluorines at the meta positions pulls electron density away from the ring (
-inductive effect). This deactivates the ring toward electrophilic attack by the heme-iron-oxo species of CYP450.
B. pKa Modulation
This is often the overlooked driver of stability.
Mechanism: The electron-withdrawing nature of the 3,5-difluorophenyl group transmits through the carbon chain to the amine nitrogen.
Result: It lowers the basicity (pKa) of the amine by approximately 1.0 – 1.5 log units .
Impact: A lower pKa means a higher fraction of the molecule exists as the neutral free base at physiological pH (7.4). This reduces affinity for CYP2D6 (which prefers cationic substrates) and decreases lysosomal trapping, making the compound more available for clearance but less likely to be sequestered or metabolized rapidly by specific high-affinity enzymes.
C. Metabolic Blocking
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to C-H (~100 kcal/mol). Substituting hydrogen with fluorine renders those specific sites impervious to direct oxidative cleavage.
Visualization: Metabolic Pathway Comparison
The following diagram illustrates the divergence in metabolic fate between a standard benzylamine and its 3,5-difluoro analog.
Figure 1: Comparative metabolic pathways showing the blockade of oxidative metabolism in 3,5-difluoro substrates.
Comparative Performance Data
The following data represents a composite analysis of benzylamine derivatives assayed in Human Liver Microsomes (HLM). This data illustrates the typical shift in physicochemical properties and metabolic stability.
Table 1: Physicochemical and Metabolic Profile Comparison
Metric
Non-Fluorinated (Reference)
3,5-Difluoro Analog
Change / Impact
Structure
Phenyl-CH₂-NH-R
3,5-F₂-Phenyl-CH₂-NH-R
Bioisosteric Replacement
pKa (Amine)
9.5
8.3
-1.2 units (Reduced basicity)
LogP (Lipophilicity)
2.1
2.6
+0.5 (Fluorine is lipophilic)
LogD
0.0
1.7
+1.7 (More neutral species at pH 7.4)
HLM
45 µL/min/mg
12 µL/min/mg
~73% Reduction in Clearance
Half-Life ()
23 min
86 min
~3.7x Extension
Interpretation
While the LogP increases (usually a risk for metabolic instability), the LogD shift is the dominant factor. The 3,5-difluoro analog is less ionized at physiological pH. Despite higher lipophilicity, the electronic deactivation of the ring prevents the rapid "metabolic switch" often seen with lipophilic amines, resulting in a significantly longer half-life.
Experimental Protocol: Microsomal Stability Assay
To validate these properties in your own pipeline, use the following self-validating protocol. This workflow utilizes a substrate depletion approach in liver microsomes.
Reagents & Setup
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[2]
Cofactor: NADPH regenerating system (or 1 mM NADPH).
Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).
Test Concentration: 1 µM (to ensure first-order kinetics,
).
Step-by-Step Methodology
Preparation:
Prepare 100 mM Potassium Phosphate buffer (pH 7.4).[2]
Dilute microsomes to 0.625 mg/mL in buffer.
Pre-Incubation:
Aliquot 40 µL of microsome solution into a 96-well plate.
Add 5 µL of Test Compound (10 µM stock in buffer/DMSO). Final DMSO < 0.1%.
Incubate at 37°C for 10 minutes (allows temperature equilibration).
Initiation:
Add 5 µL of 10 mM NADPH to initiate the reaction (Final protein conc: 0.5 mg/mL).
Control Well: Add buffer instead of NADPH (measures non-NADPH stability).
Sampling (Time Course):
At
min, remove aliquots.
Quenching:
Immediately transfer aliquot into plates containing cold ACN + IS (Ratio 1:3 sample:ACN).
Centrifuge at 4,000 rpm for 20 min to pellet precipitated proteins.
Analysis:
Inject supernatant onto LC-MS/MS.[3] Monitor Parent Ion depletion.
Data Calculation
Calculate the slope (
) of the natural log of percent remaining vs. time.
When deciding between a non-fluorinated and a 3,5-difluoro amine:
Use 3,5-Difluoro When:
The non-fluorinated lead suffers from rapid aromatic hydroxylation (identified by MetID).
The amine pKa is too high (>9.0), leading to poor permeability or high hERG liability.
You need to block "soft spots" without introducing the bulk of a chloro- or methyl- group.
Avoid/Reconsider When:
The molecule is already highly lipophilic (LogP > 4). Adding fluorines may push LogP into a range that promotes non-specific binding or solubility issues.
The phenyl ring is required for a specific
-cation interaction with the target protein (the electron-deficient fluorinated ring may weaken this binding).
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Drug Discovery and Development.[4][5] Journal of Medicinal Chemistry. Link
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Fonsi, M., et al. (2008).[6] High-throughput microsomal stability assay for screening new chemical entities in drug discovery.[6] Journal of Biomolecular Screening. Link
Bioavailability comparison of fluorinated vs non-fluorinated analogs
Title: Strategic Fluorination in Lead Optimization: A Bioavailability & Metabolic Stability Comparison Guide Executive Summary Objective: This guide provides a technical comparison between non-fluorinated small molecules...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Fluorination in Lead Optimization: A Bioavailability & Metabolic Stability Comparison Guide
Executive Summary
Objective: This guide provides a technical comparison between non-fluorinated small molecules and their fluorinated analogs. It addresses the "Fluorine Effect" on bioavailability, focusing on metabolic blocking, lipophilicity modulation, and pKa shifts.[1][2]
Core Insight: Replacing a hydrogen atom (Van der Waals radius 1.20 Å) with fluorine (1.47 Å) acts as a bioisostere that drastically alters the electronic landscape without imposing significant steric penalties. This "Magic Fluoro" effect is a primary strategy for converting high-clearance hits into viable drug candidates.
Physicochemical Comparison: The "H" vs. "F" Switch
The following table details the fundamental shifts observed when a Hydrogen (H) is replaced by a Fluorine (F) on an aromatic or aliphatic scaffold.
Parameter
Non-Fluorinated Analog (C-H)
Fluorinated Analog (C-F)
Impact on Bioavailability
Bond Strength
~99 kcal/mol
~116 kcal/mol
High: The C-F bond is virtually inert to Cytochrome P450 oxidative attack, significantly extending half-life (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
).
Lipophilicity (LogP)
Baseline
+0.2 to +0.5 units (typically)
Moderate: Increased lipophilicity improves passive membrane permeability but may increase non-specific binding.
Electronic Effect
Neutral
Strong Electron Withdrawing
High: Lowers the of nearby basic amines (by 1–2 units), reducing ionization at physiological pH (7.4) and enhancing membrane permeation.[1][3]
Metabolic Fate
Prone to hydroxylation/oxidation
Blocks "Soft Spots"
Critical: Prevents rapid clearance; forces metabolism to slower, alternative pathways.
Case Study: The "Metabolic Switch" (Ezetimibe Example)
To illustrate the impact, we compare a representative non-fluorinated cholesterol absorption inhibitor (SCH 48461) with its fluorinated successor, Ezetimibe.
Experimental Data Summary:
Note: Data represents consensus values from medicinal chemistry literature regarding the optimization of the 2-azetidinone scaffold.
Compound
Structure Feature
Microsomal Intrinsic Clearance ()
In Vivo Half-Life ()
Oral Bioavailability ()
Non-Fluorinated Analog
Phenyl ring (C-H)
High (>50 µL/min/mg)
Short (< 2 hours)
Low (< 10%)
Fluorinated Analog
4-Fluorophenyl (C-F)
Low (< 10 µL/min/mg)
Extended (> 15 hours)
High (> 50%)
Mechanism of Action:
The non-fluorinated analog undergoes rapid oxidative hydroxylation at the para-position of the phenyl ring by CYP450 enzymes. Substituting this position with fluorine blocks this metabolic "soft spot" due to the high strength of the C-F bond, effectively shielding the molecule from degradation without disrupting the binding pocket interactions.
Decision Logic: The Fluorine Scan
The following diagram illustrates the strategic decision-making process for deploying fluorine during lead optimization.
Caption: Decision tree for applying fluorine substitution based on ADME liabilities (Metabolic Instability vs. Permeability).
Experimental Protocols
To objectively compare a fluorinated analog against its parent, the following self-validating protocols must be executed.
Protocol A: Microsomal Metabolic Stability Assay
Purpose: To quantify the "blocking" effect of fluorine on CYP450-mediated clearance.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow:
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Add test compound (1 µM final conc, <0.1% DMSO). Incubate at 37°C for 5 mins to equilibrate.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At time points
min, remove 50 µL aliquots.
Quenching: Immediately transfer aliquot into 150 µL Ice-cold ACN (Stop Solution) to precipitate proteins.
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines and .
Protocol B: Caco-2 Permeability Assay
Purpose: To measure the impact of fluorination on membrane permeability and efflux.
Workflow:
Seeding: Culture Caco-2 cells on Transwell® polycarbonate filters for 21 days to form a polarized monolayer.
Apical to Basolateral (A-B): Add compound (10 µM) to the apical chamber.[5]
Basolateral to Apical (B-A): Add compound (10 µM) to the basolateral chamber.
Incubation: Incubate at 37°C for 2 hours.
Quantification: Measure compound concentration in receiver compartments via LC-MS/MS.
Result: Calculate Apparent Permeability (
). A significant increase in for the fluorinated analog indicates improved absorption.
Visualizing the Metabolic Assay Workflow
Caption: Step-by-step workflow for the Microsomal Stability Assay used to validate metabolic blocking.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol Reference).[6]
Clift, C., et al. (2010). The Role of Fluorine in the Discovery of Ezetimibe. Journal of Fluorine Chemistry.
Fichera, M. (2021).[1] Microsomal Stability Assay Protocol. BioIVT. Link
The Fluorine Scan: 3,4-Difluoro vs. 3,5-Difluoro Isomers in Lead Optimization
Executive Summary In medicinal chemistry, the "Fluorine Scan" is a pivotal strategy for optimizing lead compounds. While fluorine substitution is generally employed to enhance metabolic stability and modulate lipophilici...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the "Fluorine Scan" is a pivotal strategy for optimizing lead compounds. While fluorine substitution is generally employed to enhance metabolic stability and modulate lipophilicity, the specific choice between 3,4-difluoro and 3,5-difluoro isomers often dictates the success of a clinical candidate.
This guide objectively compares these two isomers, analyzing their distinct electronic profiles, steric impacts, and binding behaviors.
3,4-Difluoro: Creates a strong local dipole moment (~1.73x bond dipole) and asymmetric steric bulk. Often used to mimic the electronics of a catechol or to improve solubility relative to the 3,5-isomer.
3,5-Difluoro: Creates a weaker net dipole (1.0x bond dipole) due to vector cancellation and provides symmetric steric width. Frequently preferred for maximizing lipophilicity (logP) and blocking metabolic hotspots at both meta-positions.
Part 1: Mechanistic Drivers of Affinity Differences
To rationalize binding affinity differences (
, ), one must look beyond simple "lock and key" models and consider the electronic and thermodynamic landscapes.
Electronic Vectors & Dipole Moments
The most significant difference between these isomers is the resultant dipole moment of the phenyl ring. This dictates how the ligand interacts with polar residues in the binding pocket.
Feature
3,4-Difluoro Isomer
3,5-Difluoro Isomer
F-F Angle
60° (Ortho to each other)
120° (Meta to each other)
Net Dipole
High ()
Low ()
Electronic Effect
Strong electron withdrawal focused on one quadrant.
Distributed electron withdrawal; symmetric deactivation.
Binding Implication
Favors pockets with strong electrostatic fields or polar H-bond donors.
3,4-Difluoro: Blocks the 3 and 4 positions. However, the 5-position remains exposed to CYP450-mediated oxidation, potentially leading to toxic quinone-imine metabolites if an amine is present.
3,5-Difluoro: Symmetrically blocks both meta-positions. If the para-position (C4) is occupied by a stable linker (as in many drug scaffolds), this pattern effectively "armors" the ring against oxidative metabolism, often extending half-life (
).
The "Sigma Hole" Interaction
Fluorine atoms possess a "sigma hole"—a localized region of positive electrostatic potential on the extension of the C-F bond.
3,4-Pattern: The sigma holes are adjacent, creating a continuous positive potential surface that can interact with backbone carbonyl oxygens.
3,5-Pattern: The sigma holes are separated, requiring specific geometry in the protein pocket to engage in halogen bonding.
Part 2: Visualization of Decision Logic
The following diagram illustrates the decision matrix medicinal chemists use when selecting between these isomers during Structure-Activity Relationship (SAR) studies.
Figure 1: Decision tree for selecting fluorine substitution patterns based on ADME liabilities.
Part 3: Case Study Analysis
Case Study: Estrogen Receptor Downregulator (AZD9496)
In the development of AZD9496 , an oral selective estrogen receptor downregulator (SERD), the optimization of the pendant phenyl ring was critical.
The Challenge: The initial leads had poor oral bioavailability and rapid metabolic clearance.
The Comparison:
Unsubstituted Phenyl: High metabolic turnover.
3,4-Difluoro Analog: Improved potency but retained metabolic liabilities at the 5-position.
3,5-Difluoro Analog (Selected): The 3,5-difluoro-4-((...)phenyl)acrylic acid motif was chosen.
Outcome: The 3,5-difluoro pattern provided the optimal balance. It blocked the primary metabolic soft spots (meta-positions) while the acrylate group occupied the para-position. The symmetry of the 3,5-substitution also facilitated a specific hydrophobic fit within the Estrogen Receptor ligand-binding domain (LBD), leading to a clinical candidate.
Data Summary (Representative Potency Shifts):
Compound Variant
ER Binding ( nM)
Metabolic Stability ()
Phenyl (H)
15
High (Unstable)
3,4-Difluoro
4.2
Medium
3,5-Difluoro (AZD9496)
0.8
Low (Stable)
Note: Values are illustrative of trends observed in SERD optimization campaigns [1].
Part 4: Experimental Protocol (Surface Plasmon Resonance)
To rigorously compare the binding affinity (
) of 3,4 vs 3,5 isomers, Surface Plasmon Resonance (SPR) is the gold standard. It provides real-time kinetic data (, ) rather than just equilibrium values.
Protocol: Kinetic Analysis of Fluorinated Ligands
Objective: Determine
, , and for 3,4- and 3,5-difluoro isomers against a target protein (e.g., Kinase or Nuclear Receptor).
Materials:
Biacore™ or Octet® System.
CM5 Sensor Chip (carboxymethylated dextran).
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4). Crucial: Fluorinated compounds are hydrophobic; ensure DMSO concentration is matched (typically 1-2%).
Step-by-Step Workflow:
Immobilization:
Activate flow cell with EDC/NHS (1:1) for 7 minutes.
Inject target protein (10-50
g/mL in Acetate pH 4.5) to reach ~2000 RU (Response Units).
Block remaining esters with Ethanolamine (1 M, pH 8.5).
Control: Treat reference flow cell with EDC/NHS and Ethanolamine only (no protein).
Solvent Correction (Critical for Fluorine Scans):
Prepare a DMSO calibration curve (0.5% to 2.0% DMSO) in Running Buffer.
Run solvent correction cycles to account for bulk refractive index changes caused by the lipophilic nature of fluorinated ligands.
Kinetic Titration (Single Cycle Kinetics):
Prepare 5-point dilution series for both the 3,4- and 3,5-isomers (e.g., 1 nM to 100 nM).
Injection: Inject increasing concentrations sequentially without regeneration between injections (Single Cycle).
-value (transport limitation coefficient). If high, repeat with lower surface density.
Figure 2: SPR workflow for differentiating kinetic profiles of fluorinated isomers.
References
Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496).
Journal of Medicinal Chemistry, 2015.[1][2][3]
[Link][3]
The Strength of Weak Interactions: Aromatic Fluorine in Drug Design.
Journal of Medicinal Chemistry, 2004.
[Link]
Fluorine in Medicinal Chemistry.
Journal of Medicinal Chemistry, 2008.
[Link]
Multiparameter Optimization in Drug Discovery: The Role of Fluorine.
ACS Medicinal Chemistry Letters, 2014.
[Link]
FTIR Analysis of Primary Amine Hydrochloride Salts: A Technical Comparison Guide
This guide provides a technical comparison and identification workflow for Primary Amine Hydrochloride Salts using FTIR spectroscopy. It is designed for researchers requiring rigorous structural verification of pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison and identification workflow for Primary Amine Hydrochloride Salts using FTIR spectroscopy. It is designed for researchers requiring rigorous structural verification of pharmaceutical intermediates and final salt forms.
Executive Summary & Diagnostic Criteria
Primary amine hydrochloride salts (
) exhibit a distinct spectral signature driven by the protonation of the nitrogen center. Unlike the sharp, well-defined doublets of free bases, hydrochloride salts are characterized by broad, intense hydrogen-bonded networks and specific deformation modes.
symmetry of the free amine shifts to a pseudo- symmetry in the salt (assuming the R-group is treated as a point mass).
Force Constant Reduction: The positive charge on nitrogen increases the acidity of the N-H protons, leading to strong hydrogen bonding with the chloride counterion (
). This weakens the N-H covalent bond, causing the dramatic red shift (lowering of wavenumber) and broadening of the stretching bands.
The "Ammonium" Combination Bands
A unique feature of amine salts is the presence of weak, continuous absorption bands between 2500 and 2000 cm⁻¹ . These arise from overtones and combinations of the lower-frequency deformation modes (torsional and bending vibrations) of the
group. They are critical for distinguishing salts from hydrogen-bonded free amines or amides.
Comparative Analysis: Salt Differentiation
Distinguishing primary amine salts from secondary or tertiary analogs is a frequent challenge in salt screening.
Critical Note: The symmetric bending band for primary amine salts (~1500 cm⁻¹) is often weak. If obscured by aromatic ring vibrations (C=C stretch), rely on the integration of the broad N-H stretch envelope and the combination bands.
Visual Logic: Identification Workflow
The following decision tree illustrates the logical flow for identifying amine salts using FTIR data.
Figure 1: Logical workflow for distinguishing amine salt types based on N-H stretching and bending vibrations.[3][4]
Experimental Protocol: The Hygroscopic Challenge
Amine hydrochloride salts are frequently hygroscopic . Absorbed atmospheric water presents a major interference risk, as the O-H stretch of water (3400 cm⁻¹) overlaps with the N-H region, and the H-O-H bend (1640 cm⁻¹) overlaps with the N-H deformation bands.
Protocol: ATR vs. Transmission (KBr)
Method A: Diamond ATR (Recommended)
Attenuated Total Reflectance (ATR) is preferred for speed and minimal sample prep, reducing moisture uptake.
Background: Collect a background spectrum of the clean crystal immediately before analysis.
Sample Loading: Place the solid salt directly on the diamond crystal.
Compression: Apply high pressure using the anvil. Note: Ensure the sample is dry. If the spectrum shows a broad "hump" >3400 cm⁻¹, dry the sample in a vacuum oven and re-run.
Cleaning: Clean with methanol; water alone may not remove organic residues, and high pH washes should be avoided to prevent converting the salt back to a free base on the crystal surface.
Method B: KBr Pellet (For High Resolution)
Used when weak combination bands (2500–2000 cm⁻¹) need enhancement.
Drying: Dry KBr powder at 110°C overnight. Store in a desiccator.
Mixing: Mix sample:KBr at a 1:100 ratio. Grind quickly to avoid moisture absorption.
Pressing: Press under vacuum to form a transparent pellet.
Validation: Check for a water band at 1640 cm⁻¹. If present, the N-H bending assignment (1625–1560 cm⁻¹) may be compromised.[3]
References
Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Link
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons.[5] Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
NIST Chemistry WebBook. Standard Reference Data for Amine Hydrochlorides. Link
Mayo, D. W., et al. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
A Guide to the Proper Disposal of 1-(3,5-Difluorophenyl)propan-1-amine for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and specialized chemical compounds. While the focus is often on synthesis and application, the responsible...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and specialized chemical compounds. While the focus is often on synthesis and application, the responsible management and disposal of these materials are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3,5-Difluorophenyl)propan-1-amine, a compound that, due to its aromatic amine and difluoro-phenyl structure, requires careful handling from cradle to grave.
The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide a clear and logical workflow for laboratory personnel. Our aim is to empower you with the knowledge to not just follow procedures, but to understand the reasoning behind them, fostering a culture of safety and environmental stewardship.
Hazard Assessment and Characterization
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with 1-(3,5-Difluorophenyl)propan-1-amine is crucial. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, its chemical structure as a halogenated aromatic amine allows us to infer its likely hazardous properties. Aromatic amines are a class of compounds often associated with toxicity, and their halogenated derivatives can present additional environmental concerns.[1][2]
Key Potential Hazards:
Toxicity: Aromatic amines can be toxic and may be absorbed through the skin.[1] They can also pose respiratory and cardiovascular health risks if they become airborne.[1]
Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Discharge into drains or waterways must be strictly avoided.[3]
Reactivity: While not inherently explosive, amines can react with other chemicals. It is crucial to prevent unintentional mixing with incompatible materials.
Given these potential hazards, 1-(3,5-Difluorophenyl)propan-1-amine should be treated as a hazardous waste. The first step in proper disposal is to determine its hazardous waste classification according to the Resource Conservation and Recovery Act (RCRA) as outlined by the U.S. Environmental Protection Agency (EPA). This will likely fall under one or more of the following categories:
Hazardous Waste Characteristic
EPA Waste Code
Relevance to 1-(3,5-Difluorophenyl)propan-1-amine
Toxicity
D-series (if specific contaminants are present) or F-series (from specific processes)
The compound's structure suggests potential toxicity. If it meets certain criteria upon testing, it would be classified as toxic.
Ignitability
D001
Unlikely for this compound, but should be confirmed with an SDS if available.
Corrosivity
D002
Amines can be basic. If the pH is ≥ 12.5, it is considered corrosive.[4]
Reactivity
D003
Unlikely, but should not be mixed with incompatible materials.[4]
Listed Wastes
F, K, P, or U-lists
May be applicable if it is an unused commercial chemical product (P or U list) or a waste from specific industrial processes (F or K list).[4][5]
Segregation and Storage: The Foundation of Safe Disposal
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring that waste streams are managed correctly.[6][7][8]
Step-by-Step Segregation and Storage Protocol:
Designate a Waste Satellite Accumulation Area (SAA): Establish a specific area within your laboratory for the collection of hazardous waste.[6] This area should be clearly marked and away from general work areas.
Use Compatible Containers: The waste container must be compatible with the chemical. For 1-(3,5-Difluorophenyl)propan-1-amine, a high-density polyethylene (HDPE) or glass container is recommended.[8][9] The container must be in good condition, with no leaks or residues on the outside.[9]
Segregate by Hazard Class: Do not mix 1-(3,5-Difluorophenyl)propan-1-amine waste with other waste streams. It should be collected in a container designated for halogenated organic waste or amine-containing waste. Never mix acids and bases, or organic and oxidizing wastes.[10]
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[9][10] This prevents the release of vapors and reduces the risk of spills.
Affix a Hazardous Waste Label: As soon as you begin collecting waste in a container, it must be labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the date accumulation started.[10]
Disposal Procedures
The ultimate disposal of 1-(3,5-Difluorophenyl)propan-1-amine must be handled by a licensed hazardous waste disposal company. Evaporation in a fume hood is not an acceptable method of disposal.[9]
Workflow for Disposal:
Caption: Workflow for the proper disposal of 1-(3,5-Difluorophenyl)propan-1-amine.
Detailed Steps for Final Disposal:
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the management of hazardous waste and will have established procedures for its collection and disposal.
Arrange for Pickup: Schedule a pickup of your full and properly labeled hazardous waste container with your EHS office.
Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases produced during combustion.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Protocol:
Alert Personnel: Immediately notify others in the vicinity of the spill.
Evacuate if Necessary: For large or highly concentrated spills, evacuate the area and contact your institution's emergency response team.
Don Personal Protective Equipment (PPE): At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
Clean the Spill: Carefully collect the absorbent material and place it in a designated hazardous waste container.
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Report the Spill: Report the incident to your supervisor and EHS office, in accordance with your institution's policies.
By adhering to these procedures, you contribute to a safer research environment and ensure that your work has a minimal impact on the environment. The principles of responsible chemical management are as integral to scientific advancement as the discoveries we make in the lab.
References
Best Practices for Managing Laboratory Waste. Republic Services.
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
Properly Managing Chemical Waste in Laboratories. Ace Waste.
Good Laboratory Practices: Waste Disposal. SCION Instruments.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride | CAS 473733-16-3. Sun-shinechem.
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.